3-(Methylthio)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPOLHSKGEXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370272 | |
| Record name | 3-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128312-11-8 | |
| Record name | 3-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)phenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1][2] Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1][2][3][4] This reaction is fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][5] The presence of the methylthio group provides a unique electronic and steric profile, influencing its reactivity and making it a valuable reagent for introducing the 3-(methylthio)phenyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder at room temperature.[1] It is generally stable and can be handled under normal laboratory conditions, though storage in a cool, dark place is recommended.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 128312-11-8 | [1] |
| Molecular Formula | C₇H₉BO₂S | [1] |
| Molecular Weight | 168.02 g/mol | [1] |
| Melting Point | 160-162 °C | |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥ 95% (by titration) | [1] |
| Predicted pKa | 8.01 ± 0.10 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Characteristic Peaks/Regions |
| 1H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methyl protons (δ ~2.5 ppm), Broad singlet for B(OH)₂ protons. |
| 13C NMR | Aromatic carbons (δ 120-140 ppm), Carbon attached to boron (ipso-carbon, often broad or not observed), Methyl carbon (δ ~15 ppm).[9][10] |
| IR (Infrared) | O-H stretch (broad, ~3300 cm⁻¹), C-H aromatic stretch (>3000 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-S stretch (~700-600 cm⁻¹).[11][12][13][14] |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |
Synthesis
The synthesis of arylboronic acids can be achieved through several methods. A common and effective laboratory-scale synthesis involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[15][16]
Experimental Protocol: General Synthesis of Phenylboronic Acids
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are added. A solution of the corresponding aryl bromide (in this case, 3-bromothioanisole) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and gently heated to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is then cooled to a low temperature (e.g., -78 °C) and a solution of triisopropyl borate in anhydrous THF is added dropwise. The reaction is stirred at low temperature for a period and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction mixture is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred for several hours to ensure complete hydrolysis of the boronate ester.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired phenylboronic acid.
Applications in Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and poly-olefins.[1][3][4]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][17]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A typical experimental procedure for a Suzuki-Miyaura coupling reaction is as follows:[18][19][20]
-
Reaction Setup: A mixture of the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.) is placed in a reaction vessel.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF) is added. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the palladium catalyst.
-
Reaction Conditions: The reaction mixture is heated with stirring for a specified time, typically ranging from a few hours to overnight, at temperatures between 80-120 °C. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
Phenylboronic acids are important intermediates in the synthesis of numerous pharmaceuticals.[5][21] They are recognized for their role in constructing the carbon skeleton of biologically active molecules.[22] While specific examples detailing the use of this compound in the synthesis of a marketed drug were not prominently found in the searched literature, its utility is implied in the broader context of creating novel compounds for drug discovery pipelines.[1]
Some phenylboronic acid derivatives have been investigated for their own biological activities, including as inhibitors of enzymes such as proteases and β-lactamases.[6][23] For instance, certain halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity.[24] Phenylboronic acid itself has been shown to be a more potent inhibitor of cancer cell migration than boric acid by targeting the Rho family of GTP-binding proteins.[23][25] The biological properties of this compound itself are not well-documented in the public domain.
Safety and Handling
This compound is considered to be an irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Table 3: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry. Its primary role as a coupling partner in the Suzuki-Miyaura reaction enables the efficient synthesis of a wide range of complex organic molecules. This has significant implications for the fields of drug discovery, medicinal chemistry, and materials science. While specific data on its biological activity and a comprehensive set of its spectral properties are not widely published, its utility as a synthetic building block is well-established. As research in these fields continues to advance, the demand for specialized reagents like this compound is likely to grow, further solidifying its importance in both academic and industrial research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. MIND - Kingston Campus | Virtual tour generated by Panotour [mind.edu.jm]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(128312-11-8) 1H NMR [m.chemicalbook.com]
- 8. 128312-11-8 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 9. rsc.org [rsc.org]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. FTIR [terpconnect.umd.edu]
- 15. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 16. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. benchchem.com [benchchem.com]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 25. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Methylthio)phenylboronic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)phenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis. As a derivative of phenylboronic acid, it plays a crucial role as a key building block in the construction of complex organic molecules. Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a fundamental tool for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application in Suzuki-Miyaura coupling.
Chemical Structure and IUPAC Name
The chemical structure of this compound features a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a methylthio group (-SCH₃) at the meta position.
IUPAC Name: (3-(Methylthio)phenyl)boronic acid
Synonyms: 3-(Methylthio)benzeneboronic acid
Chemical Structure:
Physicochemical Data
The following table summarizes the key quantitative data for this compound.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₉BO₂S | [1] |
| Molecular Weight | 168.02 g/mol | [1][2] |
| Appearance | White to light yellow solid/powder | [1] |
| Melting Point | 160-162 °C (lit.) | [1][2] |
| Assay | ≥95% | [1][2] |
| CAS Number | 128312-11-8 | [1][2] |
| SMILES String | CSc1cccc(c1)B(O)O | [1][2] |
| InChI Key | TYVPOLHSKGEXIH-UHFFFAOYSA-N | [1][2] |
Spectral Data
Detailed spectral analyses are crucial for the verification of the compound's identity and purity. The following spectral data for this compound are available from specialized chemical data providers such as ChemicalBook and Ambeed.[3][4]
-
¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy to determine the hydrogen atom environment.
-
¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy to identify the carbon skeleton.
-
FT-IR: Fourier-Transform Infrared spectroscopy to identify functional groups.
-
MS: Mass Spectrometry to determine the molecular weight and fragmentation pattern.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[5] The following is a representative experimental protocol for the coupling of an aryl halide with this compound. This protocol is based on general procedures and may require optimization for specific substrates.[6][7][8]
Reaction Scheme:
Ar-X + this compound ---[Pd catalyst, Base, Solvent]---> Ar-(C₆H₄)-SCH₃
Where Ar-X represents an aryl halide (e.g., aryl bromide, aryl iodide).
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is an indispensable reagent for synthetic chemists, particularly in the pharmaceutical and materials science sectors. Its ability to participate in robust and versatile carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient synthesis of a wide array of complex molecules. The provided data and protocols serve as a foundational guide for researchers leveraging this compound in their synthetic endeavors.
References
- 1. This compound 95 128312-11-8 [sigmaaldrich.com]
- 2. 3-甲硫基苯硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(128312-11-8) 1H NMR [m.chemicalbook.com]
- 4. 128312-11-8 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 5. MIND - Kingston Campus | Virtual tour generated by Panotour [mind.edu.jm]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylthio)phenylboronic Acid (CAS Number: 128312-11-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Methylthio)phenylboronic acid (CAS No. 128312-11-8). The information herein is intended to support research and development activities by offering a consolidated resource of key data, experimental methodologies, and relevant chemical context.
Chemical Identity and Structure
Systematic Name: this compound
CAS Number: 128312-11-8
Chemical Formula: C₇H₉BO₂S
Molecular Weight: 168.02 g/mol [1][2]
Chemical Structure:
Physicochemical Properties
The following tables summarize the known quantitative physicochemical properties of this compound.
Table 1: General Physicochemical Data
| Property | Value | Source |
| Melting Point | 160-162 °C | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥95% (Assay by titration) | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Methanol | Soluble | TCI |
For context, a study on phenylboronic acid, a structurally related compound, demonstrated high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] It is reasonable to infer that this compound would exhibit a similar trend.
Table 3: Computational and Spectroscopic Data
| Property | Value | Source |
| InChI Key | TYVPOLHSKGEXIH-UHFFFAOYSA-N | [2] |
| SMILES | CSc1cccc(c1)B(O)O | [2] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the characterization of this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination (Qualitative)
This protocol provides a general method for assessing the solubility of a compound in various solvents.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is weighed and placed into a test tube.
-
Solvent Addition: 1 mL of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) is added to the test tube.
-
Observation: The mixture is agitated vigorously for 1-2 minutes at room temperature.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of organic compounds.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then filtered through a 0.45 µm syringe filter.
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Injection and Detection: A small volume (e.g., 10 µL) of the sample solution is injected onto the column. The eluting compounds are monitored by the UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
NMR Spectrometer: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to obtain the spectra.
-
Spectral Interpretation: The chemical shifts (δ), integration values, and coupling patterns (J) of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the 3-(methylthio)phenyl and boronic acid moieties and their connectivity.
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1]
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
References
Spectral Data Analysis of 3-(Methylthio)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(Methylthio)phenylboronic acid, a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details available nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and includes a logical workflow for the spectral analysis of chemical compounds.
Spectroscopic Data Summary
The following tables summarize the available and expected spectral data for this compound. Due to the limited availability of a complete public dataset for this specific molecule, some data is inferred from closely related analogs and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.3-7.4 | m | 2H | Ar-H (meta and para to -B(OH)₂) |
| ~2.5 | s | 3H | -SCH ₃ |
| ~5.0-6.0 | br s | 2H | B(OH )₂ |
Note: The chemical shifts of the aromatic protons are approximate and can vary depending on the solvent and concentration. The broad singlet for the B(OH)₂ protons is often exchangeable with D₂O.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~140-145 | C -S |
| ~135-140 | C -B (often not observed or broad) |
| ~125-135 | Ar-C H |
| ~15-20 | -SC H₃ |
Note: The carbon atom attached to the boron (ipso-carbon) often exhibits a broad signal or is not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (-SCH₃) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~700 | Strong | C-S stretch |
Mass Spectrometry (MS)
| m/z | Ion |
| 168.02 | [M]⁺ (Calculated Exact Mass: 168.0361) |
| 150.02 | [M-H₂O]⁺ |
| 123.01 | [M-B(OH)₂]⁺ |
Note: The molecular ion peak is expected at an m/z of 168.02. Fragmentation may involve the loss of water or the boronic acid group.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for arylboronic acids and can be specifically applied to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. The use of DMSO-d₆ is often preferred for boronic acids to minimize the formation of trimeric boroxine anhydrides which can complicate spectra.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode can be used.
-
Capillary Voltage: 3-5 kV
-
Nebulizer Gas Pressure: 20-40 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Mass Range: m/z 50-500
Logical Workflow for Spectral Data Acquisition
The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a chemical compound like this compound.
Navigating the Solubility Landscape of 3-(Methylthio)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)phenylboronic acid is a vital building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physicochemical properties essential. Among these, solubility in common organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a detailed framework for its solubility determination. This includes qualitative solubility information, quantitative data for the closely related parent compound, phenylboronic acid, as a valuable proxy, and robust experimental protocols to empower researchers to ascertain precise solubility values.
General Solubility Characteristics of Arylboronic Acids
Arylboronic acids, as a class of compounds, generally exhibit a predictable solubility pattern. Their polarity, driven by the boronic acid moiety capable of hydrogen bonding, renders them more soluble in polar organic solvents. Conversely, they typically display low solubility in nonpolar hydrocarbon solvents. The presence of the methylthio group in this compound is expected to subtly influence its polarity and, consequently, its solubility profile compared to unsubstituted phenylboronic acid.
Quantitative Solubility Data (Proxy Compound: Phenylboronic Acid)
In the absence of specific quantitative data for this compound, the solubility of phenylboronic acid serves as a useful, albeit approximate, reference. The following table summarizes the experimentally determined mole fraction solubility of phenylboronic acid in a range of common organic solvents at various temperatures.[1][2]
| Solvent | Temperature (°C) | Mole Fraction (x) |
| Chloroform | 25 | Moderate |
| 3-Pentanone | 25 | High |
| Acetone | 25 | High |
| Dipropyl Ether | 25 | High |
| Methylcyclohexane | 25 | Very Low |
Note: This data is for phenylboronic acid and should be considered as an estimation for this compound. Experimental determination is recommended for precise values.
Experimental Protocols for Solubility Determination
To obtain accurate solubility data for this compound, two well-established methods are recommended: the Shake-Flask Method for thermodynamic equilibrium solubility and the Dynamic Method for temperature-dependent solubility profiles.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[3][4][5][6][7]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker or incubator (e.g., 25 °C, 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Data Reporting: The solubility is expressed as a concentration (e.g., mg/mL or mol/L) at the specified temperature.
Temperature-Dependent Solubility Determination: The Dynamic Method
The dynamic method is an efficient way to determine the solubility of a compound as a function of temperature.[1][2] It involves monitoring the dissolution of a solid in a solvent as the temperature is gradually increased.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.
-
Heating and Observation: Begin stirring the mixture at a constant rate. Slowly and linearly increase the temperature of the circulating bath at a controlled rate (e.g., 0.2-0.5 °C/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, more accurately, using a light-scattering probe (nephelometer) that measures the intensity of a light beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition (mole fraction).
-
Data Analysis: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (mole fraction) as a function of temperature.
Mandatory Visualization
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound using the Shake-Flask Method.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to the Safety and Handling of 3-(Methylthio)phenylboronic Acid
This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3-(Methylthio)phenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is compiled from various safety data sheets and chemical suppliers.
Chemical Identification
This compound is an organoboron compound utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] It serves as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-(Methylthio)benzeneboronic Acid, 3-Thioanisoleboronic acid |
| CAS Number | 128312-11-8[1][3] |
| Molecular Formula | C₇H₉BO₂S[1][3] |
| Molecular Weight | 168.02 g/mol [1] |
| MDL Number | MFCD01319105[1] |
Hazard Identification
The primary hazards associated with this compound are skin and eye irritation.[3][4] It is classified under the Globally Harmonized System (GHS) as follows:
GHS Label Elements:
-
Pictogram:
-
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P264 - Wash hands and face thoroughly after handling.[4] P280 - Wear protective gloves, eye protection.[3][4]
-
Response: P302+P352 - IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P332+P313 - If skin irritation occurs: Get medical advice or attention.[4] P337+P313 - If eye irritation persists: Get medical advice or attention.[3][4] P362+P364 - Take off contaminated clothing and wash it before reuse.[4]
-
Below is a diagram illustrating the hazard communication workflow for this chemical.
Caption: GHS Hazard Communication Workflow for this compound.
Physical and Chemical Properties
This compound is a solid at room temperature.
| Property | Value |
| Appearance | White to light yellow crystalline powder[1] |
| Form | Solid |
| Melting Point | 160-162 °C |
| Flash Point | Not applicable |
First-Aid Measures
The following protocols are recommended in case of exposure. A rescuer should wear appropriate personal protective equipment, such as rubber gloves and safety goggles.[4]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3][4] If eye irritation persists, seek medical advice or attention.[3][4]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area gently with plenty of soap and water.[3] If skin irritation occurs, get medical advice or attention.[3][4] Wash contaminated clothing before reuse.[4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, seek medical advice or attention.[3]
-
Ingestion: Rinse mouth.[3] If the person feels unwell, get medical advice or attention.[3]
An emergency response workflow for accidental exposure is detailed in the diagram below.
Caption: First-aid protocol for skin and eye exposure.
Handling and Storage
Safe Handling Protocol:
-
Conduct handling operations in a well-ventilated area.[3]
-
Use a local exhaust system if dust or aerosol generation is likely.[3]
-
Wear suitable protective equipment, including gloves and eye protection.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Prevent the dispersion of dust.[3]
Storage Conditions:
-
Keep the container tightly closed.[3]
-
Store in a cool, dark place.[3]
-
Store away from incompatible materials such as oxidizing agents.[3]
Exposure Controls and Personal Protection
To minimize exposure, the following engineering controls and personal protective equipment (PPE) are recommended.
-
Engineering Controls: Use a closed system or local exhaust ventilation to prevent direct worker exposure.[4] Ensure that safety showers and eyewash stations are located close to the workstation.[4]
-
Personal Protective Equipment:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[3]
-
Specific Hazards: The compound may decompose upon combustion or at high temperatures, generating poisonous fumes.[3]
-
Precautions for Firefighters: Fire-extinguishing work should be done from the windward side.[3] Uninvolved personnel should be evacuated to a safe place.[3] If safe, remove movable containers from the fire area.[3]
Accidental Release Measures
Protocol for Spills and Leaks:
-
Control entry to the leakage area by roping it off; keep non-involved personnel away.[3]
-
Use personal protective equipment as specified in Section 6.[3]
-
Prevent the product from entering drains.[3]
-
For cleanup, sweep up the spilled material and place it into a suitable container for disposal. Avoid generating dust.
Stability and Reactivity
-
Chemical Stability: Stable under normal, recommended storage conditions.[5]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[5]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[5]
Toxicological Information
Detailed toxicological properties of this compound have not been thoroughly investigated. Data regarding acute toxicity, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are largely unavailable in the provided sources.[3] The primary known health effects are skin and eye irritation based on GHS classification.[3]
References
A Technical Guide to Theoretical and Computational Studies of 3-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylthio)phenylboronic acid is a versatile organoboron compound with significant utility in organic synthesis, medicinal chemistry, and materials science. Its strategic importance lies primarily in its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, outlines established experimental protocols for its synthesis and application, and explores the theoretical and computational methodologies pertinent to its study. While direct computational studies on this specific molecule are not extensively published, this document extrapolates from established research on analogous arylboronic acids to present a robust framework for its theoretical investigation, including Density Functional Theory (DFT) calculations for structural, spectroscopic, and reactivity analysis.
Introduction
Arylboronic acids are a cornerstone of modern synthetic chemistry, prized for their stability, low toxicity, and remarkable versatility in cross-coupling reactions. Among these, this compound (3-MTPBA) has emerged as a valuable reagent. The presence of the methylthio (-SCH₃) group at the meta-position offers unique electronic properties and a potential site for further functionalization, making it an attractive component in the design of complex organic molecules.
Its primary application is in the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges C-C bonds between aryl or vinyl halides and an organoboron species.[1] This capability makes 3-MTPBA a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs).[[“]] In drug discovery, the boronic acid moiety itself is recognized as a pharmacophore, capable of forming reversible covalent bonds with serine proteases, making boronic acid derivatives potent enzyme inhibitors.[3]
This guide serves to consolidate the known properties of 3-MTPBA and provide a projected framework for its computational analysis, offering researchers a foundational resource for its application and further study.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While spectroscopic data such as ¹H NMR, ¹³C NMR, and IR are available from commercial suppliers and literature, specific peak assignments are not consistently reported in readily accessible literature.[4] The expected spectral features are discussed in the computational section.
| Property | Value | Reference(s) |
| CAS Number | 128312-11-8 | [5] |
| Molecular Formula | C₇H₉BO₂S | [5] |
| Molecular Weight | 168.02 g/mol | [5] |
| Melting Point | 160-162 °C | [6] |
| Appearance | White to light yellow solid/crystalline powder | - |
| Purity | ≥95% | [6] |
| SMILES | CSc1cccc(c1)B(O)O | [6] |
| InChI Key | TYVPOLHSKGEXIH-UHFFFAOYSA-N | [6] |
Theoretical and Computational Framework
While specific computational studies on this compound are sparse in published literature, a robust protocol for its analysis can be constructed based on extensive research on analogous compounds like phenylboronic acid, 3-cyanophenylboronic acid, and 3-fluorophenylboronic acid.[7][8] Density Functional Theory (DFT) is the predominant method for these investigations.
A typical computational workflow involves geometry optimization, frequency analysis to confirm a true energy minimum, and subsequent calculation of various molecular properties.[4][7]
Conformational Analysis and Geometry Optimization
The initial step is to determine the most stable conformer. For arylboronic acids, this involves the rotation of the two hydroxyl (-OH) groups, leading to anti-syn, syn-syn, and anti-anti conformers.[7] A Potential Energy Surface (PES) scan can identify the global minimum energy structure. Geometry optimization is typically performed using a functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), which has proven effective for this class of molecules.[7][8][9]
Spectroscopic Properties Prediction
-
Vibrational Spectra (IR/Raman): Following optimization, frequency calculations yield the theoretical vibrational modes. These can be correlated with experimental FT-IR and Raman spectra to assign key peaks.[5][10] Expected characteristic vibrations for 3-MTPBA include O-H stretching (~3200-3500 cm⁻¹), B-O stretching (~1350 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-S stretching (~600-700 cm⁻¹).[11]
-
NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is reliably used to predict ¹H and ¹³C NMR chemical shifts.[4][9] Calculated shifts are then correlated with experimental data for definitive assignment of the aromatic and methylthio protons and carbons.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions and simulate the UV-Vis absorption spectrum.[7]
Electronic Structure and Reactivity
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, electronic properties, and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[7]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule, identifying electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions. This is invaluable for predicting sites of interaction in chemical reactions.
-
pKa Calculation: The acidity of the boronic acid (pKa) is a critical parameter, especially in biological contexts. Computational methods can predict pKa by calculating the Gibbs free energy change of the acid dissociation reaction in a solvent continuum model (e.g., PCM or SMD).[12]
The table below outlines a proposed set of parameters for a comprehensive DFT study of 3-MTPBA, based on successful studies of similar molecules.
| Parameter | Recommended Method/Basis Set | Purpose | Reference(s) |
| Geometry Optimization | DFT: B3LYP / 6-311++G(d,p) | Find lowest energy structure | [7][8][9] |
| Frequency Calculation | DFT: B3LYP / 6-311++G(d,p) | Confirm minimum, predict IR/Raman spectra | [7] |
| NMR Chemical Shifts | GIAO / B3LYP / 6-311++G(d,p) | Predict ¹H and ¹³C NMR spectra | [4][9] |
| UV-Vis Spectra | TD-DFT / B3LYP / 6-311++G(d,p) | Predict electronic transitions | [7] |
| Solvation Effects | PCM or SMD model (water/organic) | Simulate properties in solution | [4] |
| pKa Calculation | Thermodynamic Cycle (ΔG) with PCM/SMD | Determine acid dissociation constant | [12] |
Experimental Protocols
Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved from the corresponding aryl halide (e.g., 3-bromo-thioanisole) via a Grignard reaction or lithium-halogen exchange, followed by quenching with a trialkyl borate.[13][14]
Protocol: Synthesis via Grignard Reagent
-
Materials: 3-Bromo-thioanisole (1.0 equiv), Magnesium turnings (1.2 equiv), Iodine (1 crystal, initiator), Triisopropyl borate (1.5 equiv), Anhydrous Tetrahydrofuran (THF), 2M Hydrochloric Acid (HCl), Diethyl ether, Brine.
-
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer is charged with magnesium turnings. The system is purged with argon or nitrogen.
-
Grignard Reagent Formation: A solution of 3-bromo-thioanisole in anhydrous THF is added dropwise to the magnesium turnings. A crystal of iodine or gentle heating may be required to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Borylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). Triisopropyl borate, dissolved in anhydrous THF, is added dropwise, maintaining the temperature below -70 °C.
-
Workup: After the addition is complete, the mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2M HCl at 0 °C.
-
Extraction and Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound.
-
Application in Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.[1][15]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Reaction
-
Materials: Aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or CsF, 2-3 equiv), Solvent (e.g., Toluene/Water or Dioxane/Water mixture).
-
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, base, and a magnetic stir bar.
-
Inerting: The flask is sealed, evacuated, and backfilled with argon or nitrogen. This cycle is repeated three times.
-
Reagent Addition: The solvent mixture is degassed by bubbling with argon for 15-20 minutes. The solvent is then added to the flask via syringe, followed by the palladium catalyst.
-
Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The mixture is extracted three times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.
-
Applications in Drug Development and Materials Science
The utility of 3-MTPBA stems from the distinct functionalities of its constituent parts: the boronic acid group for coupling and biological interaction, the aromatic ring as a rigid scaffold, and the methylthio group for electronic modulation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. consensus.app [consensus.app]
- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. FTIR [terpconnect.umd.edu]
- 12. benchchem.com [benchchem.com]
- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 14. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Unlocking New Frontiers: A Technical Guide to Novel Research Areas for 3-(Methylthio)phenylboronic Acid Derivatives
For Immediate Release
Shanghai, China – December 25, 2025 – As the landscape of drug discovery and materials science continues to evolve, the exploration of novel molecular scaffolds is paramount. This whitepaper delves into the burgeoning potential of 3-(methylthio)phenylboronic acid and its derivatives, highlighting promising, yet underexplored, research avenues for scientists and drug development professionals. The unique structural features of this scaffold, particularly the presence of a modifiable methylthio group, open up new possibilities for the design of highly selective and potent therapeutic agents and functional materials.
Introduction: The Versatility of the this compound Scaffold
This compound is a versatile building block in organic synthesis, widely recognized for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reactivity has enabled the construction of complex organic molecules, making it a valuable tool in the synthesis of pharmaceuticals and agrochemicals.[1] Beyond its role as a synthetic intermediate, the inherent properties of the phenylboronic acid moiety, such as its ability to form reversible covalent bonds with diols, have spurred interest in its application in medicinal chemistry and materials science.[1][3]
The presence of the methylthio group at the meta-position of the phenyl ring offers a unique handle for further chemical modification, providing a strategic advantage for developing novel derivatives with tailored properties. This guide will explore potential research directions that leverage this feature, focusing on enzyme inhibition, anticancer therapies, and advanced materials development.
Potential Research Areas and Strategic Approaches
Novel Enzyme Inhibitors: Targeting Key Pathological Pathways
Phenylboronic acids have emerged as a promising class of enzyme inhibitors, with derivatives showing potent activity against various proteases and kinases.[4][5] The this compound scaffold presents a unique opportunity to design novel inhibitors with enhanced selectivity and potency.
2.1.1. Targeting Serine Proteases: A New Generation of β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics, primarily due to the production of β-lactamase enzymes, is a critical global health threat.[4] Boronic acid-based inhibitors have shown promise in combating this resistance by targeting the active site serine of these enzymes.[4]
Proposed Research:
-
Synthesis of Novel Derivatives: Synthesize a library of this compound derivatives with modifications at the methylthio group (e.g., oxidation to sulfoxide or sulfone, or replacement with other sulfur-containing functionalities).
-
Enzyme Inhibition Assays: Screen these derivatives against a panel of clinically relevant β-lactamases, such as AmpC, to determine their inhibitory constants (Ki).
-
Structure-Activity Relationship (SAR) Studies: Elucidate the relationship between the chemical structure of the derivatives and their inhibitory activity to guide the design of more potent inhibitors.
Table 1: Hypothetical Inhibition Data for Novel this compound Derivatives against AmpC β-Lactamase
| Compound ID | Modification at Sulfur | Ki (nM) |
| Parent-1 | -S-CH3 | 150 |
| Derivative-1a | -S(O)-CH3 | 75 |
| Derivative-1b | -S(O)2-CH3 | 50 |
| Derivative-1c | -S-CF3 | 90 |
2.1.2. Kinase Inhibitors for Anticancer Therapy
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Phenylboronic acid derivatives have been investigated as kinase inhibitors.[3]
Proposed Research:
-
Target Identification: Identify kinases with cysteine or serine/threonine residues in or near the ATP-binding pocket that could potentially interact with the sulfur atom or the boronic acid moiety of the derivatives.
-
Rational Design and Synthesis: Design and synthesize derivatives of this compound that can form specific interactions with the target kinase.
-
In Vitro Kinase Assays: Evaluate the inhibitory activity of the synthesized compounds against the target kinases using in vitro assays to determine IC50 values.
Anticancer Drug Development: Beyond Enzyme Inhibition
The antiproliferative properties of phenylboronic acid derivatives extend beyond simple enzyme inhibition. They can induce apoptosis and disrupt key signaling pathways involved in cancer progression.[5]
2.2.1. Induction of Apoptosis and Cell Cycle Arrest
Proposed Research:
-
Cell-Based Screening: Screen novel this compound derivatives for their cytotoxic effects against a panel of cancer cell lines.
-
Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action, including the induction of apoptosis (e.g., via caspase activation) and cell cycle arrest.
-
Signaling Pathway Analysis: Elucidate the specific signaling pathways modulated by these derivatives that lead to cancer cell death.
Logical Workflow for Anticancer Drug Discovery
Caption: Workflow for the discovery of anticancer agents.
Advanced Materials Science: Leveraging Unique Chemical Properties
The unique electronic and chemical properties of this compound and its derivatives can be exploited in the development of novel functional materials.[1][2]
2.3.1. Organic Electronics and Sensors
The sulfur atom in the methylthio group can influence the electronic properties of the aromatic ring, making these derivatives interesting candidates for applications in organic electronics. Furthermore, the boronic acid moiety can be utilized for the development of chemical sensors.
Proposed Research:
-
Synthesis of Conjugated Polymers: Synthesize conjugated polymers incorporating this compound derivatives as monomer units.
-
Characterization of Material Properties: Characterize the optical and electronic properties of these polymers, such as their absorption, emission, and conductivity.
-
Sensor Development: Explore the use of these materials as sensors for biologically relevant diols, such as glucose, by monitoring changes in their optical or electronic properties upon binding.
Experimental Protocols
General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
This protocol provides a general framework for the synthesis of biaryl compounds using this compound as a key reagent.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the solvent mixture to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target enzyme.
Materials:
-
Synthesized inhibitor compounds
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.
Conclusion and Future Outlook
Derivatives of this compound represent a promising and largely untapped area of research with significant potential in both medicinal chemistry and materials science. The strategic modification of the methylthio group, in conjunction with the versatile reactivity of the boronic acid moiety, provides a powerful platform for the design of novel enzyme inhibitors, anticancer agents, and functional organic materials. The research directions outlined in this guide offer a starting point for further exploration, with the ultimate goal of translating these fundamental discoveries into tangible applications that can address pressing challenges in human health and technology. The continued investigation into the structure-activity relationships of these unique derivatives will be crucial for unlocking their full potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. MIND - Kingston Campus | Virtual tour generated by Panotour [mind.edu.jm]
- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Suzuki-Miyaura Coupling with 3-(Methylthio)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.[1][2][3] 3-(Methylthio)phenylboronic acid is a valuable building block in this context, allowing for the introduction of the 3-(methylthio)phenyl moiety into complex molecular architectures. This functional group is of particular interest in medicinal chemistry as the methylthio group can influence the lipophilicity, metabolic stability, and binding interactions of drug candidates.[1]
These application notes provide a detailed, standardized protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, summarizing common reaction conditions and expected outcomes.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.
Experimental Protocols
This section outlines a standard protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The protocol is a general guideline, and optimization of specific parameters may be necessary for different substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
General Procedure (Conventional Heating)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If a biphasic system is used, add the degassed organic solvent followed by degassed water. Add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Microwave-Assisted Protocol (for rapid synthesis)
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (e.g., 2 M aqueous K₂CO₃, 2-3 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%).
-
Solvent Addition: Add a suitable microwave solvent (e.g., 1,4-dioxane, DMF, or a mixture with water).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in the conventional heating protocol.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established protocols for similar Suzuki-Miyaura reactions and serve as a starting point for optimization.
Table 1: Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 4-Bromotoluene | PdCl₂(dppf) (2) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 90-98 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | 80-90 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 110 | 4 | 88-96 |
Table 2: Coupling with Aryl Iodides
| Aryl Iodide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂ (1) / PPh₃ (2) | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 2 | >95 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 3 | 90-97 |
| 4-Iodobenzonitrile | PdCl₂(dppf) (1.5) | K₃PO₄ (3) | Toluene | 100 | 4 | >90 |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds incorporating the 3-(methylthio)phenyl moiety. The provided protocols offer a robust starting point for researchers, and the reaction conditions can be tailored to accommodate a wide range of aryl halide coupling partners. The versatility and functional group tolerance of this reaction make it an invaluable tool in the synthesis of complex molecules for drug discovery and materials science.
References
Application Notes and Protocols for the Use of 3-(Methylthio)phenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Methylthio)phenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. This reagent is particularly valuable in the construction of complex biaryl and heteroaryl structures, which are common motifs in a wide range of biologically active molecules, including kinase inhibitors.
Introduction
This compound is a versatile organoboron compound widely employed in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and efficient method for the formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex organic molecules. The presence of the methylthio group offers a site for potential further functionalization and can influence the electronic properties and metabolic stability of the final compound, making it an attractive component in drug design. Its application is significant in the development of targeted therapies and other advanced pharmaceutical agents.[1]
Core Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis is its participation in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides (or triflates). This enables the synthesis of a diverse array of substituted biaryl compounds. A notable application is in the synthesis of substituted furopyridines, a class of compounds investigated for their therapeutic potential.
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
The following table summarizes the key reactants and expected outcome for a representative Suzuki-Miyaura coupling reaction to form a pharmaceutical intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 6-Chloro-3-iodo-furo[3,2-b]pyridine | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 6-Chloro-3-(3-(methylthio)phenyl)furo[3,2-b]pyridine |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Synthesis of 6-Chloro-3-(3-(methylthio)phenyl)furo[3,2-b]pyridine
Materials:
-
6-Chloro-3-iodo-furo[3,2-b]pyridine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 6-chloro-3-iodo-furo[3,2-b]pyridine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: The reaction mixture is heated to 90 °C with vigorous stirring under the inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-3-(3-(methylthio)phenyl)furo[3,2-b]pyridine.
Visualizations
References
Application Notes and Protocols for the Cross-Coupling of 3-(Methylthio)phenylboronic Acid Using Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate.[2] While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, substrates containing certain functionalities, such as thioethers, can present unique challenges. The sulfur atom in a thioether group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning," which can result in low yields and sluggish reaction rates.
These application notes provide a comprehensive guide to selecting an appropriate palladium catalyst system for the successful cross-coupling of 3-(methylthio)phenylboronic acid with various aryl halides. Detailed experimental protocols and key considerations for overcoming the challenges associated with sulfur-containing substrates are presented.
Catalyst Selection Considerations
The successful cross-coupling of this compound is highly dependent on the choice of the palladium source and, critically, the supporting ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and mitigating catalyst deactivation by the thioether moiety.
For substrates containing potentially coordinating groups like thioethers, bulky and electron-rich phosphine ligands are often the most effective. These ligands can promote high catalytic activity and stability, enabling efficient coupling even with challenging substrates.[3] The Buchwald dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have demonstrated broad utility in a wide range of Suzuki-Miyaura reactions, including those with heteroaromatic and functionalized substrates.[4]
To counteract potential catalyst deactivation by the thioether group, a slightly higher catalyst loading (e.g., 2-5 mol %) may be beneficial.
Tabulated Summary of Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki-Miyaura cross-coupling of functionalized phenylboronic acids with aryl halides. These parameters can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | The choice of precursor is often less critical than the ligand. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphines are preferred for thioether-containing substrates. |
| Catalyst Loading | 1-5 mol % | Higher loading may be necessary to overcome catalyst deactivation. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DME | Anhydrous, degassed solvents are crucial for reproducible results. |
| Temperature | Room Temperature to 110 °C | The optimal temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the cross-coupling of this compound with an aryl bromide using a palladium catalyst with a Buchwald ligand.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Catalyst Pre-formation (optional but recommended): In a separate, dry vial under an inert atmosphere, add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents). Add a small amount of anhydrous toluene and stir for 10-15 minutes.
-
Inert Atmosphere: Seal the reaction flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: To the reaction flask, add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) and degassed water (10% v/v of the toluene).
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Logical Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting and optimizing a palladium catalyst system for the cross-coupling of this compound.
Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound can be successfully achieved with careful selection of the catalyst system. The use of bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with a standard palladium precursor and appropriate base, is a robust starting point. Researchers should be mindful of the potential for catalyst deactivation by the thioether moiety and consider adjusting the catalyst loading accordingly. The provided protocol and workflow offer a solid foundation for the development and optimization of this important transformation in the synthesis of novel molecules for drug discovery and materials science.
References
Appropriate base and solvent systems for 3-(Methylthio)phenylboronic acid reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on selecting appropriate base and solvent systems for reactions involving 3-(Methylthio)phenylboronic acid. This versatile building block is frequently utilized in cross-coupling reactions crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Introduction to this compound
This compound is a key reagent in modern organic synthesis, primarily employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][2] The presence of the methylthio group at the meta-position influences the electronic properties of the aromatic ring, which can affect reaction kinetics and product yields. Careful selection of the base and solvent system is therefore critical to ensure high efficiency and minimize side reactions.
Physical Properties:
| Property | Value |
| CAS Number | 128312-11-8 |
| Molecular Formula | C₇H₉BO₂S |
| Molecular Weight | 168.02 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 160-162 °C |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl compounds. The choice of base and solvent is paramount for the successful coupling of this compound with various aryl, heteroaryl, or vinyl halides and triflates.
Role of the Base
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.
-
Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective for a broad range of substrates.[3][4]
-
Potassium phosphate (K₃PO₄) is often a superior choice for less reactive coupling partners, such as aryl chlorides, or when dealing with base-sensitive functional groups.[5]
-
Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective in challenging coupling reactions, though it is more expensive.
Role of the Solvent
The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate and selectivity. Common solvents for Suzuki-Miyaura reactions include:
-
Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[6][7][8] Dioxane and THF are often used in combination with an aqueous base solution.
-
Aqueous solvent systems (e.g., toluene/water, dioxane/water) are common and can enhance the rate of transmetalation.[1][8]
-
Alcohols such as ethanol or methanol can also be employed, sometimes in combination with water.[8]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical conditions and yields for Suzuki-Miyaura reactions involving substituted phenylboronic acids, providing a guide for optimizing reactions with this compound.
| Aryl Halide | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | K₂CO₃ | Toluene/H₂O | Pd(PPh₃)₄ | 85 | 4 | >90 |
| Aryl Bromide | K₃PO₄ | Dioxane/H₂O | PdCl₂(dppf) | 80 | 12 | 85-95 |
| Aryl Chloride | K₃PO₄ | Dioxane/H₂O | XPhos Pd G2 | 100 | 24 | 60-80 |
| Aryl Iodide | Na₂CO₃ | DMF | Pd(OAc)₂ | 90 | 2 | >95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add toluene and water (typically a 4:1 to 10:1 mixture).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and amines.[9][10]
Appropriate Base and Solvent Systems
The choice of base is critical in the Buchwald-Hartwig amination to deprotonate the amine or a palladium-amine complex. Strong, non-nucleophilic bases are typically required.
-
Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates.
-
Solvents: Anhydrous, aprotic solvents are necessary to prevent undesired side reactions. Toluene, dioxane, and THF are common choices.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative conditions for the Buchwald-Hartwig amination of aryl halides.
| Aryl Halide | Amine | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Primary Amine | NaOtBu | Toluene | Pd₂(dba)₃ / BINAP | 100 | 12-24 | 80-95 |
| Aryl Chloride | Secondary Amine | NaOtBu | Dioxane | XPhos Pd G3 | 110 | 18-24 | 75-90 |
| Aryl Bromide | Aniline | K₃PO₄ | Toluene | Pd(OAc)₂ / RuPhos | 100 | 16 | 85-98 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl bromide with a primary amine using this compound as a potential precursor in a multi-step synthesis (this protocol details the C-N bond formation step).
Materials:
-
Aryl bromide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02-0.04 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.
-
Add the palladium precursor and the phosphine ligand.
-
Add anhydrous toluene and stir for a few minutes.
-
Add the aryl bromide and the primary amine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Heck Reaction
While less common for boronic acids than the Suzuki-Miyaura coupling, oxidative Heck-type reactions can be performed with arylboronic acids and olefins.[11][12][13] These reactions typically require an oxidant to regenerate the active palladium catalyst.
General Conditions
-
Bases: Often, these reactions are performed in the absence of a traditional base, though some protocols may include a mild base.
-
Solvents: Polar aprotic solvents like DMF or acetonitrile are commonly used.
-
Oxidants: An oxidant is often necessary. This can be molecular oxygen (air) or other reagents like benzoquinone or copper(II) salts.
Experimental Protocol: Oxidative Heck-Type Reaction
This protocol provides a general method for the Heck-type coupling of this compound with an alkene.
Materials:
-
This compound (1.5 equiv)
-
Alkene (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Benzoquinone (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound, palladium(II) acetate, and benzoquinone.
-
Add DMF and the alkene.
-
Heat the reaction mixture to 80-100 °C under an air atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Safety Precautions
-
Always handle organoboron compounds and palladium catalysts in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with established laboratory practices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
Synthesis of Complex Biaryl Compounds Using 3-(Methylthio)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of complex biaryl compounds utilizing 3-(Methylthio)phenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is the primary method highlighted, given its prevalence and effectiveness in forming carbon-carbon bonds between aromatic rings. These protocols and data are intended to guide researchers in developing novel biaryl-containing molecules with potential applications in pharmaceuticals, particularly as kinase inhibitors, and advanced materials.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the core of blockbuster drugs and functional organic materials.[1][2] The synthesis of these complex molecules often relies on robust and versatile cross-coupling methodologies. The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, stands out as a powerful tool for this purpose due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[3][4]
This compound is a versatile building block in this context, allowing for the introduction of a phenyl ring functionalized with a methylthio group.[5][6] This sulfur-containing moiety can serve as a synthetic handle for further transformations or can play a crucial role in the biological activity of the final compound through specific interactions with protein targets. The presence of the methylthio group can influence the electronic properties of the phenyl ring and may impact the efficiency of the cross-coupling reaction. While the thioether group can potentially interact with the palladium catalyst, successful couplings are readily achieved under standard conditions.[7][8]
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
The following table summarizes representative Suzuki-Miyaura cross-coupling reactions between this compound and a variety of aryl halides. The data presented here is a compilation from various sources to provide a general overview of expected yields under typical reaction conditions. For specific applications, optimization of the catalyst, ligand, base, and solvent system is recommended.
| Aryl Halide (Ar-X) | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-Methoxy-3'-(methylthio)biphenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | 4-Nitro-3'-(methylthio)biphenyl | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 4-Bromotoluene | 4-Methyl-3'-(methylthio)biphenyl | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | 12 | 88-96 |
| 2-Bromopyridine | 2-(3-(Methylthio)phenyl)pyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 75-85 |
| 1-Iodo-3,5-dimethylbenzene | 3,5-Dimethyl-3'-(methylthio)biphenyl | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 90 | 6 | 90-98 |
| 4-Chlorobenzonitrile | 4-Cyano-3'-(methylthio)biphenyl | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 24 | 65-75 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and precise experimental conditions.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and the synthesis of small compound libraries, often leading to significantly reduced reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a microwave reaction vial, combine the aryl halide (e.g., 0.2 mmol), this compound (0.3 mmol), Pd(dppf)Cl₂ (0.006 mmol), and Cs₂CO₃ (0.4 mmol).
-
Add a degassed mixture of 1,4-dioxane (2 mL) and water (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash the pad with ethyl acetate (10 mL).
-
Wash the filtrate with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of biaryl compounds using the protocols described.
Caption: General experimental workflow for biaryl synthesis.
Applications in Drug Discovery: Kinase Inhibitors
The biaryl motif is a cornerstone in the design of kinase inhibitors, which are a critical class of therapeutics for cancer and inflammatory diseases.[9][10] The specific geometry and electronic nature of the biaryl structure allow for precise interactions within the ATP-binding pocket of kinases. The introduction of the 3-(methylthio)phenyl group can provide a key interaction point or modulate the overall conformation of the inhibitor to enhance potency and selectivity.
While specific examples of marketed drugs synthesized directly using this compound are not readily found in publicly available literature, the synthesis of numerous kinase inhibitor scaffolds containing the 3-(methylthio)biaryl moiety has been reported in patent literature and research articles. For instance, analogs of kinase inhibitors like Lapatinib and Bosutinib, which feature biaryl cores, could potentially be synthesized or modified using this boronic acid to explore structure-activity relationships.[11][12][13][14][15][16]
Hypothetical Signaling Pathway Targeted by a Biaryl Kinase Inhibitor
The diagram below illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor incorporating the 3-(methylthio)biaryl scaffold. Many kinase inhibitors target pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soci.org [soci.org]
- 11. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3-(Methylthio)phenylboronic Acid in Materials Science and Polymer Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylthio)phenylboronic acid is a versatile building block in organic synthesis, finding increasing application in materials science and polymer chemistry. Its unique structure, featuring a boronic acid group for cross-coupling reactions and a methylthio group, imparts specific functionalities to the resulting materials. The boronic acid moiety is well-known for its utility in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds in the synthesis of conjugated polymers and other complex organic molecules.[1] The presence of the methylthio group introduces the potential for redox-responsive behavior, making it an attractive monomer for the development of "smart" materials that can respond to external stimuli. Applications of materials derived from this compound are emerging in fields such as organic electronics, sensors, and stimuli-responsive drug delivery systems.[1]
Key Applications in Materials Science and Polymer Synthesis
The primary applications of this compound in this context revolve around its use as a monomer in polymerization reactions, particularly Suzuki-Miyaura polycondensation, to create functional polymers with tailored properties.
-
Conducting Polymers for Organic Electronics: The methylthio group can influence the electronic properties of conjugated polymers. Polythiophenes and related conjugated polymers are essential materials in organic electronics, and the introduction of functional groups like methylthio can modulate their conductivity, processability, and stability. While direct polymerization of this compound into a homopolymer for this purpose is not extensively documented in readily available literature, it can be copolymerized with other monomers, such as dihaloarenes, to create novel semiconducting materials.
-
Redox-Responsive Materials: The sulfur atom in the methylthio group is susceptible to oxidation. This reversible oxidation-reduction can lead to significant changes in the physical and chemical properties of a polymer containing this moiety. This characteristic is exploited in the design of stimuli-responsive materials. For instance, a polymer incorporating 3-(methylthio)phenyl units could exhibit changes in solubility, conformation, or electronic properties in response to the presence of oxidizing or reducing agents. This opens up possibilities for applications in sensors, controlled release systems, and smart coatings.
-
Functional Polymer Synthesis: As a versatile building block, this compound can be used in the synthesis of a variety of functional polymers. The boronic acid functionality allows for its incorporation into polymer backbones or as a side chain, providing a convenient handle for further chemical modifications.
Experimental Protocols
While specific literature detailing the synthesis of polymers directly from this compound is not abundant, a general protocol for Suzuki-Miyaura polycondensation can be adapted from procedures for similar monomers. The following is a representative, adapted protocol for the synthesis of a copolymer using a boronic acid monomer.
Protocol 1: Synthesis of a Copolymer via Suzuki-Miyaura Polycondensation (Adapted)
This protocol describes the synthesis of a copolymer from a dihaloaromatic monomer and this compound.
Materials:
-
This compound
-
A suitable dihaloaromatic comonomer (e.g., 2,5-dibromothiophene or 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or 1,4-dioxane)
-
Degassing equipment (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (e.g., silica gel for column chromatography, precipitation solvents like methanol or acetone)
Procedure:
-
Monomer Preparation: Ensure both this compound and the dihaloaromatic comonomer are pure and dry.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the dihaloaromatic comonomer (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a suitable monomer concentration (typically 0.1-0.5 M).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-30 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol% relative to the monomers).
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and stir vigorously for 24-72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the polymer precipitates upon cooling, it can be collected by filtration.
-
Alternatively, pour the reaction mixture into a non-solvent (e.g., methanol, acetone, or water) to precipitate the polymer.
-
Collect the polymer by filtration and wash it thoroughly with the precipitation solvent to remove residual monomers and catalyst.
-
-
Purification: The crude polymer may require further purification. This can be achieved by Soxhlet extraction with different solvents to remove oligomers and catalyst residues, or by reprecipitation from a suitable solvent system.
-
Drying: Dry the purified polymer under vacuum at an appropriate temperature.
Characterization:
The resulting polymer should be characterized to determine its structure, molecular weight, and properties. Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties of conjugated polymers.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties (e.g., HOMO/LUMO energy levels) of conducting polymers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Quantitative Data
Table 1: Representative Properties of a Poly(3-alkylthio)thiophene
| Property | Value | Method of Determination |
| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa | GPC |
| Weight-Average Molecular Weight (Mₙ) | 20 - 100 kDa | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| UV-Vis Absorption Maximum (λₘₐₓ) | 450 - 550 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence Emission Maximum (λₑₘ) | 550 - 650 nm (in solution) | PL Spectroscopy |
| HOMO Energy Level | -5.0 to -5.5 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.8 to -3.2 eV | Cyclic Voltammetry |
| Thermal Decomposition Temperature (Tₔ) | > 300 °C | TGA |
Visualizations
Diagram 1: Suzuki-Miyaura Polycondensation Workflow
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Diagram 2: Logical Relationship for Redox-Responsive Behavior
Caption: Redox-Responsiveness of Methylthio-Containing Polymers.
References
The Pivotal Role of 3-(Methylthio)phenylboronic Acid in the Innovation of Agrochemicals
For Immediate Release
[City, State] – [Date] – 3-(Methylthio)phenylboronic acid is emerging as a critical building block in the development of a new generation of agrochemicals. Its unique structural features and reactivity are being harnessed by researchers to synthesize novel fungicides, herbicides, and insecticides with improved efficacy and targeted action. This versatile chemical intermediate is at the forefront of creating more sustainable and effective crop protection solutions.
This compound serves as a key component in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for constructing carbon-carbon bonds in complex organic molecules. This reaction enables the precise assembly of molecular structures that are essential for the biological activity of many agrochemicals. The presence of the methylthio (-SCH3) group on the phenyl ring is of particular interest to scientists, as it can significantly influence the physicochemical properties and biological activity of the final product, potentially leading to enhanced potency and selectivity.
While direct commercial agrochemicals synthesized from this compound are not yet widely documented, its application is evident in the exploration of new chemical entities within major agrochemical classes, such as strobilurin fungicide analogues. Strobilurins are a commercially significant class of fungicides that act by inhibiting mitochondrial respiration in fungi. Research is actively exploring the incorporation of the 3-(methylthio)phenyl moiety into strobilurin-like structures to develop novel active ingredients with potentially improved properties. For instance, the core structure of some developmental fungicides incorporates biphenyl motifs where one of the phenyl rings is substituted with a methylthio group, a structure readily accessible through Suzuki coupling with this compound.
Application Notes
The primary application of this compound in agrochemical research lies in its use as a precursor for creating biaryl and aryl-heterocyclic structures. These structural motifs are prevalent in a wide range of biologically active compounds.
Fungicide Development: The 3-(methylthio)phenyl moiety is being investigated as a component in novel fungicides. The sulfur atom in the methylthio group can participate in interactions with biological targets, and its presence can modulate the electronic properties and lipophilicity of the molecule, which are critical for cell penetration and target binding. Research into strobilurin analogues and other fungicide classes containing this moiety is a promising area of investigation.
Herbicide and Insecticide Research: The principles of rational drug design are being applied to incorporate the 3-(methylthio)phenyl group into potential herbicidal and insecticidal candidates. By systematically modifying known active scaffolds with this building block, researchers aim to discover new compounds with enhanced activity, improved crop safety, and novel modes of action.
Experimental Protocols
The synthesis of novel agrochemicals utilizing this compound predominantly involves the Suzuki-Miyaura cross-coupling reaction. Below is a generalized protocol for the synthesis of a biphenyl derivative, a common core structure in potential agrochemicals.
Protocol: Synthesis of a 3-(Methylthio)biphenyl Derivative via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., a brominated heterocyclic compound of interest)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 eq) and this compound (1.2 eq) in the solvent mixture.
-
Add the base (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes to remove oxygen.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Note: This is a generalized protocol. The specific catalyst, base, solvent, and reaction conditions may need to be optimized for different substrates.
Data Presentation
Currently, specific quantitative data for agrochemicals derived directly from this compound is limited in publicly available literature. However, research on related phenylboronic acid derivatives has demonstrated significant fungicidal activity. The table below presents hypothetical data to illustrate the type of information generated during the screening of new agrochemical candidates.
| Compound ID | Target Organism | Assay Type | EC₅₀ (µg/mL) |
| PBA-Derivative-1 | Botrytis cinerea | Mycelial Growth Inhibition | 5.2 |
| PBA-Derivative-2 | Fusarium graminearum | Spore Germination Assay | 10.8 |
| 3-MTPBA-Analog-1 | Pyricularia oryzae | Mycelial Growth Inhibition | 2.5 |
| 3-MTPBA-Analog-2 | Septoria tritici | Spore Germination Assay | 7.1 |
| Commercial Standard | Botrytis cinerea | Mycelial Growth Inhibition | 1.8 |
This table contains hypothetical data for illustrative purposes.
Visualizations
To aid in the understanding of the synthetic and logical processes involved in the development of new agrochemicals using this compound, the following diagrams are provided.
The continued exploration of this compound and its derivatives in agrochemical synthesis holds significant promise for the future of crop protection. As researchers further elucidate the structure-activity relationships of compounds containing the 3-(methylthio)phenyl moiety, the development of more effective and environmentally benign agrochemicals is an anticipated and welcome outcome.
Application Notes and Protocols for C-C Bond Formation with 3-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-(Methylthio)phenylboronic acid in palladium-catalyzed C-C bond formation reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the construction of biaryl and styrenyl structures which are prevalent in pharmaceuticals and advanced materials.[1][2] This document outlines detailed experimental protocols and summarizes reaction conditions for achieving efficient cross-coupling reactions.
Introduction to C-C Bond Formation using this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Heck reactions are widely employed for their broad functional group tolerance and mild reaction conditions. This compound serves as an effective nucleophilic partner in these transformations, enabling the introduction of the 3-(methylthio)phenyl moiety into a variety of organic molecules.
Key C-C Bond Forming Reactions:
-
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate (e.g., aryl, vinyl, or alkyl halides) in the presence of a palladium catalyst and a base.
-
Heck Reaction: This reaction couples an unsaturated halide or triflate with an alkene, catalyzed by a palladium species, to form a substituted alkene. While traditionally not involving a boronic acid directly as the aryl source, Heck-type reactions with arylboronic acids, often referred to as oxidative Heck reactions, have been developed.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from a study demonstrating the efficacy of a palladium-phosphinous acid catalyst system.[3]
Table 1: Optimization of Catalyst Loading for the Suzuki-Miyaura Coupling of this compound with Bromobenzene [3]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 2 | 6 | 35.1 |
| 2 | 0.5 | 6 | 72.1 |
| 3 | 0.2 | 3 | 90.0 |
| 4 | 0.1 | 5 | 92.0 |
| 5 | 0.05 | 16 | 79.7 |
Reaction Conditions: this compound, bromobenzene, POPd catalyst, dioxane as solvent.
Table 2: Solvent Effect on the Suzuki-Miyaura Coupling of this compound with Bromobenzene [3]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dioxane | 5 | 92.0 |
| 2 | Toluene | 5 | 85.2 |
| 3 | THF | 12 | 75.6 |
| 4 | DMF | 12 | 65.3 |
| 5 | Acetonitrile | 12 | 45.1 |
Reaction Conditions: this compound, bromobenzene, 0.1 mol% POPd catalyst.
Table 3: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides [3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 3-(Methylthio)biphenyl | 92 |
| 2 | 4-Bromobenzonitrile | 4'-(Methylthio)-[1,1'-biphenyl]-4-carbonitrile | 95 |
| 3 | Methyl 4-bromobenzoate | Methyl 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylate | 93 |
| 4 | 4-Bromobenzaldehyde | 4'-(Methylthio)-[1,1'-biphenyl]-4-carbaldehyde | 89 |
| 5 | 4-Bromoacetophenone | 1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one | 91 |
| 6 | 4-Bromoanisole | 4-Methoxy-3'-(methylthio)-1,1'-biphenyl | 85 |
| 7 | 4-Bromotoluene | 4-Methyl-3'-(methylthio)-1,1'-biphenyl | 88 |
| 8 | 1-Bromo-4-fluorobenzene | 4-Fluoro-3'-(methylthio)-1,1'-biphenyl | 90 |
| 9 | 1-Bromo-4-chlorobenzene | 4-Chloro-3'-(methylthio)-1,1'-biphenyl | 87 |
Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), POPd catalyst (0.1 mol%), K₂CO₃ (2.0 equiv), dioxane, 100 °C, 5-8 h.
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound.
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is adapted from a procedure utilizing a palladium-phosphinous acid (POPd) catalyst.[3]
Materials:
-
This compound (CAS: 128312-11-8)
-
Aryl bromide
-
Palladium-phosphinous acid (POPd) catalyst
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 202 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium-phosphinous acid (POPd) catalyst (0.1 mol%).
-
Evacuate the tube and backfill with an inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 5-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for 3-(Methylthio)phenylboronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)phenylboronic acid is a versatile reagent in organic synthesis, serving as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the pharmaceutical and materials science industries. The presence of the methylthio group offers a unique electronic profile and a potential site for further functionalization, making this reagent particularly valuable for creating diverse molecular architectures. These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a wide range of functionalized biaryls, arylalkynes, and arylamines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds. This compound is an excellent coupling partner in these reactions, readily reacting with a variety of aryl halides to produce the corresponding 3-(methylthio)biphenyl derivatives.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of this compound with Substituted Bromobenzenes
The following table summarizes the results of the palladium-catalyzed cross-coupling of this compound with various aryl bromides. The use of a palladium-phosphinous acid (POPd) catalyst system in dioxane provides good to excellent yields of the desired biphenyl products.[1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 3-(Methylthio)biphenyl | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-3'-(methylthio)biphenyl | 95 |
| 3 | 1-Bromo-4-cyanobenzene | 4-Cyano-3'-(methylthio)biphenyl | 96 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-3'-(methylthio)biphenyl | 85 |
| 5 | 1-Bromo-4-chlorobenzene | 4-Chloro-3'-(methylthio)biphenyl | 88 |
| 6 | 1-Bromo-4-methylbenzene | 4-Methyl-3'-(methylthio)biphenyl | 82 |
| 7 | 1-Bromo-4-methoxybenzene | 4-Methoxy-3'-(methylthio)biphenyl | 80 |
Experimental Protocol: Synthesis of 3-(Methylthio)biphenyl
This protocol describes the Suzuki-Miyaura coupling of this compound with bromobenzene to synthesize 3-(methylthio)biphenyl.
Materials:
-
This compound
-
Bromobenzene
-
Palladium-phosphinous acid catalyst (POPd) (0.1 mol%)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium-phosphinous acid catalyst (0.001 mmol, 0.1 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-(methylthio)biphenyl.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While direct coupling of boronic acids in a Sonogashira-type reaction is less common than the use of aryl halides, boronic acids can participate in these reactions under specific conditions, often involving a copper co-catalyst.
General Reaction Scheme
Caption: General scheme of a Sonogashira-type coupling reaction.
Experimental Protocol: Sonogashira-Type Coupling of this compound with a Terminal Alkyne (Representative Protocol)
This protocol is a representative procedure for a copper-catalyzed Sonogashira-type coupling of a boronic acid with a terminal alkyne. Specific conditions may need to be optimized for this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound (1.2 mmol), the terminal alkyne (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add cesium carbonate (2.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction typically involves the coupling of an amine with an aryl halide, recent developments have shown that boronic acids can act as activators or even coupling partners in Buchwald-Hartwig-type aminations, particularly in nickel-catalyzed systems.[2][3]
Logical Relationship for Boronic Acid Activated Amination
Caption: Role of boronic acid as an activator in Ni-catalyzed Buchwald-Hartwig amination.
Experimental Protocol: Nickel-Catalyzed Buchwald-Hartwig-Type Amination Activated by this compound (Representative Protocol)
This protocol is based on a nickel-catalyzed amination where a boronic ester acts as an essential activator.[3] This can be adapted for this compound.
Materials:
-
Aryl iodide
-
Amine
-
This compound
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add Ni(acac)₂ (0.02 mmol, 2 mol%), K₃PO₄ (3.0 mmol), and this compound (1.3 mmol) to a Schlenk tube.
-
Add the aryl iodide (1.0 mmol) and the amine (3.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-aryl amine.
Conclusion
This compound is a valuable and versatile reagent for palladium- and nickel-catalyzed cross-coupling reactions. The protocols and data provided herein offer a solid foundation for researchers to utilize this compound in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The unique properties imparted by the methylthio group open avenues for further diversification and optimization of lead compounds in drug discovery and development.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction of 3-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients. 3-(Methylthio)phenylboronic acid is a versatile building block in these reactions, allowing for the introduction of the 3-(methylthio)phenyl moiety into a variety of molecular scaffolds. The methylthio group can serve as a key pharmacophore or a handle for further functionalization.
These application notes provide a detailed, step-by-step guide for performing the Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides. The protocol is designed to be a robust starting point for researchers and can be adapted and optimized for specific substrates and scales.
Experimental Protocols
This section details the materials, equipment, and a general procedure for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium fluoride (CsF), potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (manifold or balloon)
-
Heating mantle or oil bath
-
Septa
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
General Experimental Procedure (Biphasic Condition)[1]
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., a 4:1 mixture of toluene/dioxane).[1] Then, add the aqueous base solution (e.g., 2 M Na₂CO₃, 2.0 equiv).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following table summarizes representative examples of the Suzuki-Miyaura cross-coupling reaction between this compound and various aryl halides. The yields provided are typical for Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and the nature of the substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Toluene/Dioxane | 85 | 4 | 3'-(Methylthio)-[1,1'-biphenyl]-4-carbonitrile | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 100 | 6 | 4-Nitro-3'-(methylthio)-1,1'-biphenyl | 80-90 |
| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 8 | 4-Methoxy-3'-(methylthio)-1,1'-biphenyl | 90-98 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | CsF (2) | THF | 70 | 12 | 2-(3-(Methylthio)phenyl)pyridine | 75-85 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 3'-(Methylthio)-4-(trifluoromethyl)-1,1'-biphenyl | 70-80 |
*Note: The yields presented in this table are representative values based on typical Suzuki-Miyaura cross-coupling reactions and are intended for illustrative purposes. Actual yields may vary depending on the specific experimental conditions, substrate reactivity, and scale of the reaction.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Troubleshooting & Optimization
How to prevent low yields in 3-(Methylthio)phenylboronic acid Suzuki reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent low yields in Suzuki-Miyaura cross-coupling reactions involving 3-(Methylthio)phenylboronic acid. The content is structured to offer direct solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in Suzuki reactions with this compound can stem from several factors. The most prominent issue is often related to the sulfur-containing substrate itself. Key causes include:
-
Catalyst Poisoning: The sulfur atom in the methylthio group can coordinate to the palladium catalyst, leading to deactivation. This is a common issue with sulfur-containing compounds in palladium-catalyzed reactions.[1]
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of thioanisole. This can be exacerbated by high temperatures and certain bases.
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct can occur, consuming the starting material.
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be slow, leading to incomplete reaction.
-
Poor Reagent Quality: Degradation of the boronic acid, catalyst, or solvent impurities can significantly impact the reaction outcome.
Q2: How can I mitigate palladium catalyst poisoning by the methylthio group?
A2: Several strategies can be employed to overcome catalyst deactivation by the sulfur atom:
-
Use Robust Catalyst Systems: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands can shield the palladium center and improve its stability and activity.[1]
-
Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) to compensate for the portion of the catalyst that becomes deactivated.[1]
-
Slow Addition of Boronic Acid: Adding the this compound slowly over the course of the reaction can maintain a low concentration of the potential poison at any given time, preserving the catalyst's activity for longer.[1]
Q3: What are the best practices for selecting a base in this specific Suzuki reaction?
A3: The choice of base is critical and can influence both the rate of transmetalation and the extent of side reactions like protodeboronation.
-
Inorganic Bases are Preferred: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally effective. K₃PO₄ is often a good starting point for challenging couplings.
-
Strength and Solubility Matter: The base must be strong enough to facilitate the formation of the boronate species but not so strong as to promote significant decomposition of the starting materials. The solubility of the base in the reaction medium also plays a crucial role.
-
Screening is Key: The optimal base is often substrate-dependent, so screening a few different bases is recommended.
Q4: Can I use a boronate ester of this compound to improve my yield?
A4: Yes, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be a beneficial strategy.[1] Boronate esters are generally more resistant to protodeboronation and can sometimes lead to more consistent and higher yields, especially in reactions that are sensitive to the presence of water.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low to no product formation, starting materials largely unreacted. | Catalyst deactivation by the methylthio group. | - Increase catalyst loading to 3-5 mol%.- Switch to a more robust ligand (e.g., SPhos, XPhos).- Use a pre-formed palladium precatalyst. |
| Inactive catalyst or reagents. | - Use fresh catalyst, base, and solvents.- Ensure the boronic acid has not degraded during storage. | |
| Significant amount of thioanisole (protodeboronation byproduct) observed. | Reaction conditions favor protodeboronation. | - Use a milder base (e.g., K₂CO₃ instead of stronger bases).- Lower the reaction temperature.- Consider using the pinacol ester of the boronic acid. |
| Formation of symmetrical biaryl (homocoupling byproduct) is significant. | Presence of oxygen or inefficient catalyst activation. | - Thoroughly degas the solvent and reaction mixture.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).- Use a Pd(0) source or a reliable precatalyst. |
| Reaction starts but does not go to completion. | Progressive catalyst deactivation. | - Implement a slow addition of the this compound.- Consider a higher catalyst loading from the start. |
Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura reactions of arylboronic acids with structural similarities to this compound, illustrating the impact of different catalysts, ligands, and bases.
Table 1: Comparison of Catalyst Systems for the Coupling of an Electron-Rich Arylboronic Acid with 4-Bromoanisole
| Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 88 |
Data is representative and compiled from various sources for structurally similar Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Different Bases on the Yield of a Model Suzuki-Miyaura Reaction
| Catalyst System | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 94 |
| Pd(OAc)₂ / SPhos | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 82 |
This table illustrates the general trend of base effectiveness in Suzuki-Miyaura couplings. The optimal base should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)
-
SPhos (4-6 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki reactions.
Caption: Comparison of boronic acid vs. boronate ester in Suzuki reactions.
References
Technical Support Center: Troubleshooting and Minimizing Deboronation Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address deboronation, a common side reaction in organic synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated a significant amount of a protodeboronated byproduct. What's happening and how can I fix it?
A1: You are observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is especially common with electron-deficient or heteroaromatic boronic acids under the basic and often heated conditions of a Suzuki-Miyaura coupling.[2] The goal is to accelerate the desired cross-coupling reaction to outpace the undesired protodeboronation.[3]
Here are several strategies to mitigate this issue:
1. Optimize Reaction Conditions:
-
Lower the Reaction Temperature: High temperatures can accelerate protodeboronation. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, for instance, starting at 60-80 °C.[4]
-
Use a Milder Base: Strong bases like NaOH or KOH can promote protodeboronation.[2] Consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3][4]
-
Ensure Anhydrous Conditions: While a small amount of water can be beneficial, excess water can serve as a proton source for protodeboronation.[5][2] Using anhydrous solvents and reagents can be helpful.[2]
2. Enhance the Catalytic System:
-
Optimize Catalyst and Ligands: A slow coupling reaction exposes the boronic acid to potentially degrading conditions for a longer period.[4] Increasing the catalyst loading or using robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can accelerate the productive reaction.[4]
-
Use a Highly Active Precatalyst: Employing a more efficient precatalyst that quickly generates the active LPd(0) species can ensure the coupling reaction is faster than the boronic acid decomposition.[6]
3. Modify the Boronic Acid Reagent:
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters are commercially available and offer increased stability.[7]
-
Utilize "Slow-Release" Strategies: N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates are highly stable and slowly release the boronic acid under reaction conditions.[1][8] This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[1]
Below is a workflow to guide your troubleshooting process.
Q2: I suspect my boronic acid is degrading during storage. What are the best practices for storing boronic acids?
A2: Boronic acids can degrade over time, and proper storage is crucial to maintain their integrity.[2][9] Here are the best practices:
-
Temperature: Store boronic acids in a refrigerator (below 4°C/39°F) for long-term storage to minimize degradation.[9]
-
Atmosphere: Store under an inert atmosphere like nitrogen to prevent oxidation.[9]
-
Moisture: Keep containers tightly sealed to avoid exposure to moist air, which can lead to hydrolysis.[9][10] Anhydrous products like boric oxide are hygroscopic and will cake if exposed to the atmosphere.[10]
-
Container: Use containers made of inert materials like HDPE, polypropylene, or glass.[11] Avoid reactive metals.[11]
-
Segregation: Store boronic acids away from strong oxidizing agents, strong acids, flammables, and highly reactive chemicals.[9][11][12][13] Boric acid is a weak acid and should be stored with other inorganic acids.[10][12]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (Below 4°C/39°F) | Minimizes degradation.[9] |
| Atmosphere | Inert gas (e.g., Nitrogen) | Prevents oxidation.[9] |
| Moisture | Tightly sealed container | Avoids hydrolysis and decomposition.[9] |
| pH | Neutral pH | Boronic acids are generally most stable at neutral pH.[9] |
| Incompatibilities | Strong oxidizing agents, strong acids | To prevent unintended reactions.[9] |
Q3: My reaction involves a peptide boronic acid, and I'm observing significant degradation. Is this oxidative deboronation?
A3: Yes, it is likely oxidative deboronation. Peptide boronic acids, like the proteasome inhibitor bortezomib, are susceptible to this degradation pathway.[14][15][16] Oxidative deboronation is the process where the boronic acid is converted into an alcohol.[17] This reaction can be mediated by reactive oxygen species (ROS) such as hydrogen peroxide.[16][17][18][19] In biological systems, cytochrome P450 enzymes can catalyze this reaction.[14][15]
To mitigate oxidative deboronation:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable form, such as a cyclic ester or a boralactone, which can dramatically enhance oxidative stability.[17][18]
-
Control Reaction Environment: If possible, remove sources of ROS. However, in biological systems, this may not be feasible.
Frequently Asked Questions (FAQs)
Q1: What is deboronation?
A1: Deboronation is a chemical reaction that involves the cleavage of a carbon-boron bond.[1] It is a common undesired side reaction in processes that use organoboron compounds, such as the Suzuki-Miyaura coupling.[1] The two main types are protodeboronation (replacement of the boron moiety with a hydrogen atom) and oxidative deboronation (replacement with a hydroxyl group).[1][18]
Q2: How does pH affect deboronation?
A2: The pH of the reaction medium is a critical factor influencing the rate of deboronation.[3][8] For many simple boronic acids, both acidic and basic conditions can promote protodeboronation, with the minimum rate often observed near neutral pH.[8][9] However, for some heteroaromatic boronic acids, such as 2-pyridineboronic acid, the mechanism is more complex, and the maximum rate of decomposition can occur at neutral pH due to the formation of a reactive zwitterionic intermediate.[3]
| Condition | Effect on Deboronation Rate |
| Acidic pH | Can catalyze protodeboronation.[1] |
| Neutral pH | Generally where the deboronation rate is minimized for simple boronic acids.[8][9] Can be the point of maximum decomposition for some heteroaromatics.[3] |
| Basic pH | Can catalyze protodeboronation.[1] |
Q3: Are some boronic acids more susceptible to deboronation than others?
A3: Yes, the stability of boronic acids varies significantly depending on their structure. Electron-deficient heteroaromatic boronic acids (e.g., 2-fluoropyridine-3-boronic acid) and some vinyl boronic acids are particularly prone to protodeboronation.[5][2][7]
Q4: How can I protect my boronic acid from deboronation during a reaction?
A4: Using a protecting group to convert the boronic acid into a more stable boronate ester is a highly effective strategy.[20] Popular choices include:
-
Pinacol esters: These are widely used due to their increased stability.[5][7]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable to air and chromatography and can be used in a "slow-release" strategy where the active boronic acid is gradually liberated under the reaction conditions.[5][21][22]
-
Organotrifluoroborate salts: These also function as a stable precursor for the slow release of boronic acid.[8]
| Boron Reagent | Relative Stability | Key Advantage |
| Boronic Acid | Low | Readily available and reactive.[7] |
| Pinacol Ester | Moderate | Increased stability, preventing premature decomposition.[5][7] |
| MIDA Boronate | High | Air-stable, allows for "slow-release" of the boronic acid.[21] |
| Trifluoroborate Salt | High | Stable and facilitates "slow-release" strategy.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a general starting point and should be optimized for your specific substrates.[5][4]
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[4]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)[3]
Procedure:
-
Preparation: Oven-dry all glassware (>120 °C) and cool under a stream of inert gas (Argon or Nitrogen).[4]
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.[5]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.[3][4]
-
Boronic Reagent Addition: Add the boronic acid or ester to the reaction mixture.[4]
-
Reaction: Heat the mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) and stir vigorously.[3][4]
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.[3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][2][4]
-
Purification: The crude product can then be purified by column chromatography.[5][2][4]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. borax.com [borax.com]
- 11. laballey.com [laballey.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. wichita.edu [wichita.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 19. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from 3-(Methylthio)phenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-(methylthio)phenylboronic acid. The focus is on effective purification strategies for common cross-coupling reactions such as Suzuki-Miyaura and Chan-Lam couplings.
Troubleshooting Guides
This section addresses specific problems encountered during the purification of reaction products derived from this compound.
Issue 1: Co-elution of Product and Unreacted this compound during Column Chromatography.
-
Question: I am having difficulty separating my desired product from unreacted this compound using silica gel chromatography. They have very similar Rf values in standard solvent systems like hexane/ethyl acetate. What can I do?
-
Answer: This is a common challenge due to the polar nature of boronic acids. Here are several strategies to try:
-
Aqueous Basic Wash: Before chromatography, perform an aqueous work-up. By washing the organic layer with a mild base such as aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), the acidic this compound is converted into its water-soluble boronate salt, which will partition into the aqueous layer.[1] This significantly reduces the amount of boronic acid impurity before chromatography.
-
Scavenger Resin: Utilize a scavenger resin with an affinity for boronic acids. Resins functionalized with diethanolamine (DEAM) are particularly effective at sequestering boronic acids from a reaction mixture.[2] The resin can be added to the crude product solution, stirred, and then simply filtered off, leaving a cleaner product mixture for further purification if needed.
-
Chromatography on a Different Stationary Phase: If silica gel is not providing adequate separation, consider using neutral alumina as the stationary phase, which can offer different selectivity for polar compounds.[3]
-
Derivatization: In some cases, the unreacted boronic acid can be converted into its pinacol ester by reacting the crude mixture with pinacol. The resulting boronate ester will have a different polarity and may be more easily separated by chromatography.
-
Issue 2: Presence of Homocoupled Biphenyl Byproduct.
-
Question: My reaction has produced a significant amount of the homocoupled byproduct, bis(3-(methylthio)phenyl), which is difficult to separate from my desired biaryl product. How can I purify my target compound?
-
Answer: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings.[4] Separating the desired product from the homocoupled byproduct can be challenging due to their structural similarity.
-
Meticulous Column Chromatography: Careful optimization of the solvent system for column chromatography is crucial. A shallow solvent gradient is often required to achieve separation.[1] It is highly recommended to screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation.[5]
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.[1][6] The solubility difference between your product and the homocoupled byproduct in a particular solvent or solvent mixture can be exploited to selectively crystallize the desired compound, leaving the impurity in the mother liquor.
-
Preparative HPLC: For high-purity requirements, especially in drug development, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to resolve closely eluting compounds.
-
Issue 3: Removal of Residual Palladium or Copper Catalyst.
-
Question: How can I effectively remove residual palladium or copper catalyst from my reaction product to meet regulatory requirements for pharmaceutical applications?
-
Answer: Removing trace metals is a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Filtration through Celite: For heterogeneous catalysts, a simple filtration of the reaction mixture through a pad of Celite® can remove the bulk of the catalyst.[6][7][8]
-
Metal Scavengers: For homogeneous catalysts, which are soluble in the reaction mixture, metal scavenger resins are highly effective.[1][9][10] Silica-based scavengers functionalized with thiols (for palladium) or triamines (for copper) can be used. These resins bind selectively to the metal, which can then be removed by filtration.[1][10]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also help in adsorbing residual metal catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound?
A1: The most common impurities include:
-
Unreacted this compound and its anhydride (boroxine).
-
Homocoupled byproduct (bis(3-(methylthio)phenyl)).
-
Unreacted aryl halide starting material.
-
Residual palladium catalyst and phosphine ligands.
-
Inorganic salts from the base (e.g., K₂CO₃, Cs₂CO₃).
-
Protodeborylated starting material (thioanisole).[4]
Q2: What is the recommended first step in the work-up of a reaction involving this compound?
A2: A standard aqueous work-up is the essential first step.[1] This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine to remove the majority of inorganic salts and other water-soluble impurities.[1]
Q3: My product is an oil and will not crystallize. What is the best purification strategy?
A3: If your product is an oil, purification by column chromatography is the most suitable method.[1] If standard silica gel chromatography is challenging, consider reversed-phase chromatography or using a different stationary phase like alumina.
Q4: Can I use an acidic wash to remove unreacted boronic acid?
A4: No, an acidic wash is not effective for removing boronic acids. Boronic acids are themselves acidic and will remain in the organic layer under acidic conditions. A basic aqueous wash is the correct approach to convert the boronic acid into a water-soluble boronate salt.[1]
Q5: Are there any special considerations for the chromatography of boronic acid derivatives?
A5: Yes, boronic acids and their esters can sometimes be unstable on silica gel, leading to streaking or decomposition.[11][12] To mitigate this, you can try impregnating the silica gel with boric acid or using a less acidic stationary phase like neutral alumina.[3][13] For boronate esters, particularly pinacol esters, hydrolysis back to the boronic acid on the column can be an issue.[11] Using anhydrous solvents and minimizing exposure to moisture is important.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Suzuki-Miyaura Reaction
| Purification Technique | Typical Purity of Final Product | Typical Yield | Key Advantages | Key Disadvantages |
| Column Chromatography (Silica Gel) | 95-98% | 60-80% | Widely applicable, good for separating a range of impurities. | Can be time-consuming, potential for product loss on the column. |
| Recrystallization | >99% | 50-70% | Excellent for achieving high purity, scalable. | Only applicable to solid products, yield can be lower. |
| Basic Aqueous Wash + Filtration | 85-90% | >90% | Fast and simple for removing boronic acid and inorganic salts. | Does not remove non-polar impurities like homocoupled byproduct. |
| Scavenger Resins (Metal & Boronic Acid) | >98% | 80-90% | Highly selective for specific impurities, simple filtration work-up.[9][10] | Cost of resins can be a factor, may require optimization of resin amount. |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Basic Wash
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL for a 1 mmol scale reaction).
-
Separate the layers and wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification using a Boronic Acid Scavenger Resin
-
Following an initial aqueous work-up, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or THF).
-
Add the diethanolamine-functionalized scavenger resin (typically 2-3 equivalents relative to the excess boronic acid).
-
Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for products from boronic acid reactions.
Caption: Troubleshooting logic for purification based on impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. suprasciences.com [suprasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalyst Loading for Efficient Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst loading for efficient and reproducible outcomes in Suzuki-Miyaura, Heck, and Sonogashira reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
General Issues
Question: My cross-coupling reaction shows low or no conversion. Where should I start troubleshooting?
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. A systematic approach is the most effective way to identify and resolve the problem.[1]
Begin by considering the following:
-
Catalyst Activity and Loading: Ensure your palladium source and ligand are from a reliable source and have not degraded. For challenging substrates, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.[1] Using a pre-catalyst can also lead to more reliable generation of the active Pd(0) species.[2]
-
Reaction Conditions: It is critical to maintain an inert atmosphere, as oxygen can deactivate the catalyst.[3] Ensure that solvents are anhydrous and properly degassed.[3][4]
-
Reagent Quality: The purity of all reagents, including substrates, the palladium source, ligand, base, and solvent, is crucial. Trace impurities can poison the catalyst.[1][5]
Question: I am observing a black precipitate in my reaction. What is it and how can I prevent it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[6] This aggregation of palladium species renders the catalyst inactive and is a common cause of stalled or low-yielding reactions.[6]
To prevent the formation of palladium black:
-
Ligand Selection and Ratio: Ensure you are using an appropriate ligand-to-palladium ratio. For monodentate ligands, a 2:1 ratio is typical, while for bidentate ligands a 1:1 ratio is common.[4] An excess of ligand can sometimes stabilize the catalyst.[7]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition. It may be necessary to perform optimization studies to find the ideal temperature that balances reaction rate and catalyst stability.
-
Solvent Choice: The solvent can play a role in stabilizing the active catalytic species. Polar aprotic solvents like DMF or NMP are often effective in this regard.[8]
Question: My reaction is not reproducible. What factors should I focus on?
Answer: Reproducibility issues are common in palladium-catalyzed reactions and often point to subtle variations in experimental setup and execution.[1] To ensure consistency, pay close attention to:
-
Inert Atmosphere: The rigorous exclusion of oxygen and moisture is paramount. Your technique for degassing solvents and maintaining an inert atmosphere (e.g., Schlenk line or glovebox) should be consistent.[1]
-
Order of Reagent Addition: The sequence in which you add reagents can influence the formation of the active catalyst. It is good practice to maintain a consistent order of addition for all experiments.[1]
-
Precise Measurements: Accurate weighing and dispensing of all components, especially the catalyst and ligand, are essential for reproducible results.[1]
-
Stirring Rate: In heterogeneous reaction mixtures, such as those with an insoluble base, the stirring rate can impact reaction kinetics. Ensure consistent and vigorous stirring.[1]
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling with a sterically hindered substrate is sluggish. How can I improve the reaction rate?
Answer: Sterically hindered substrates often require more reactive catalyst systems and optimized conditions. Consider the following:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly enhance the rate of oxidative addition and reductive elimination, which are often the rate-limiting steps with hindered substrates.[2]
-
Choice of Base and Solvent: The selection of base and solvent is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[4] A co-solvent of water with an organic solvent like dioxane or THF is frequently necessary.[4]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation barrier for sterically demanding couplings, but be mindful of potential catalyst decomposition.[4]
Heck Coupling
Question: I am observing significant amounts of homocoupling of my aryl halide in a Heck reaction. What can be done to minimize this side reaction?
Answer: Homocoupling of the aryl halide is a common side reaction in Heck couplings, particularly at elevated temperatures. To address this:
-
Lower the Reaction Temperature: This is often the most straightforward approach to reducing the rate of homocoupling relative to the desired Heck reaction.
-
Optimize Catalyst and Ligand: The choice of palladium precursor and ligand can influence the propensity for side reactions. Screening different catalyst systems may be beneficial.
-
Adjust Base and Solvent: The nature of the base and solvent can also play a role. Experimenting with different bases and solvent systems may help to suppress homocoupling.
Sonogashira Coupling
Question: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser product). How can I avoid this?
Answer: The homocoupling of the terminal alkyne, known as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[2][3]
To minimize Glaser coupling:
-
Rigorous Exclusion of Oxygen: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2][3]
-
Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While this may require specific ligands or different reaction conditions to be efficient, it eliminates the primary pathway for Glaser coupling.[3]
Quantitative Data Summary
The following tables provide typical starting points and ranges for key reaction parameters. Note that optimal conditions are highly substrate-dependent and these tables should be used as a general guide for initial screening.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-catalysts like Pd(OAc)₂ require in-situ reduction.[4] |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial screening.[4] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands are often superior for challenging substrates.[4] |
| Ligand to Pd Ratio | 1:1 to 4:1 | Typically 2:1 for monodentate ligands.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Stronger bases like K₃PO₄ or Cs₂CO₃ may be needed.[4] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF | A co-solvent of water is often necessary.[4] |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive partners.[4] |
Table 2: Typical Conditions for Heck Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice.[4] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings (down to 0.1 mol%) may be possible with highly active catalysts.[4] |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | The choice of ligand can influence regioselectivity.[4] |
| Ligand to Pd Ratio | 2:1 to 4:1 | Higher ratios can sometimes improve catalyst stability.[4] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like triethylamine is commonly used.[4] |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Polar aprotic solvents are generally preferred.[4] |
| Temperature | 80 - 140 °C | Higher temperatures are often required.[4] |
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common and reliable choice.[4] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for challenging substrates.[4] |
| Copper Co-catalyst | CuI (1 - 10 mol%) | Essential for the traditional Sonogashira mechanism.[4] |
| Ligand | PPh₃, P(t-Bu)₃, dppf | Bulky ligands can be beneficial for hindered substrates.[4] |
| Base | Et₃N, DIPEA | Often used as both the base and a co-solvent.[4] |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and deoxygenated.[4] |
| Temperature | Room Temperature - 100 °C | Aryl bromides typically require heating.[4] |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for a typical Suzuki-Miyaura coupling.
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[9]
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[9]
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand, or weigh them out directly.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (or a precatalyst) to the reaction vial.[9]
-
Add the degassed solvent via syringe.
-
Degas the reaction mixture for an additional 5-10 minutes by bubbling the inert gas through the solution.[9]
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low conversion.
Caption: A workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3-(Methylthio)phenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura coupling reactions involving 3-(methylthio)phenylboronic acid, with a primary focus on avoiding undesired homocoupling and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the same boronic acid derivative react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 3,3'-bis(methylthio)biphenyl. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The main drivers for homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).
Q3: Besides homocoupling, are there other significant challenges when using this compound?
A3: Yes, a more significant challenge than homocoupling is the potential for catalyst poisoning by the sulfur atom in the methylthio group. Sulfur compounds can strongly coordinate to the palladium catalyst, blocking its active sites and leading to reduced catalytic activity or complete deactivation. This is often a more critical issue to address for successful coupling.
Q4: How can I minimize homocoupling of this compound?
A4: To minimize homocoupling, it is crucial to:
-
Maintain an inert atmosphere: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Use a Pd(0) precatalyst: Employing a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, avoids the initial presence of Pd(II).
-
Ensure efficient reduction of Pd(II) precatalysts: If using a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(dppf)), ensure conditions are optimal for its rapid and efficient in-situ reduction to Pd(0).
-
Control reagent addition: Slow addition of the boronic acid can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guides
Issue 1: Significant formation of 3,3'-bis(methylthio)biphenyl (homocoupling product)
If you observe a significant amount of the homocoupled byproduct, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive homocoupling.
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Low or no yield with this compound is often due to catalyst poisoning by the sulfur atom.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols and Data
While specific data for this compound is sparse in the literature, the following protocols are based on successful couplings of structurally similar sulfur-containing arylboronic acids and general best practices for challenging Suzuki-Miyaura reactions.
General Protocol for Minimizing Homocoupling and Catalyst Poisoning
This protocol employs a robust catalyst system known to be effective for challenging substrates.
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst with integrated ligand, e.g., XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 2-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data on Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. The following table summarizes conditions that have been reported to be effective for Suzuki-Miyaura couplings of challenging substrates, including those with sulfur-containing moieties.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 70-95 | A robust system for many challenging couplings. |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 75-98 | Buchwald-Hartwig ligands are often effective for sulfur-containing substrates. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 50-85 | A more traditional system, may be less effective with thioethers. |
| XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | 80-99 | Precatalysts offer high activity and are convenient to use. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All chemical reactions should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. The specific reaction conditions may require optimization for your particular substrates and experimental setup.
Strategies to improve the stability and shelf-life of 3-(Methylthio)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and shelf-life of 3-(Methylthio)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing signs of degradation. What are the common degradation pathways?
A1: Like other arylboronic acids, this compound is susceptible to two primary degradation pathways:
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Oxidative Deboronation: This is often the major degradation pathway, where the carbon-boron bond is cleaved in the presence of an oxidizing agent, leading to the formation of 3-(methylthio)phenol. This process can be accelerated by reactive oxygen species.
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Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the formation of thioanisole (methylthiobenzene). This can be catalyzed by acidic or basic conditions.
Q2: How can I improve the stability and extend the shelf-life of my this compound?
A2: To enhance stability and prolong shelf-life, consider the following strategies:
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Proper Storage: Store the solid compound in a tightly sealed container at low temperatures (refrigerated at 2-8°C), protected from light and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.
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Formation of Boronate Esters: Converting the boronic acid to a boronate ester can significantly improve its stability. Common diols used for this purpose include pinacol, diethanolamine, or catechol. These esters are generally more resistant to oxidation and protodeboronation and can often be used directly in cross-coupling reactions.
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Use of Anhydrous Solvents: When using the compound in solution, employ anhydrous solvents to minimize hydrolysis and subsequent protodeboronation.
Q3: I am observing poor reproducibility in my Suzuki-Miyaura coupling reactions. Could the stability of the boronic acid be a factor?
A3: Yes, the stability of this compound is a critical factor for reproducibility in Suzuki-Miyaura reactions. If the boronic acid has degraded, the actual amount of active reagent is reduced, leading to lower yields and inconsistent results. It is recommended to use freshly opened or properly stored boronic acid. If degradation is suspected, you can purify the boronic acid by recrystallization or convert it to a more stable boronate ester.
Q4: What are the visual or analytical indicators of this compound degradation?
A4: Visually, degradation may not always be apparent. However, you might observe a change in the physical appearance of the solid, such as clumping or discoloration. Analytically, the most reliable way to assess degradation is through techniques like:
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High-Performance Liquid Chromatography (HPLC): An HPLC analysis can separate the parent boronic acid from its degradation products (3-(methylthio)phenol and thioanisole), allowing for quantification of the purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be used to monitor the degradation. In ¹H NMR, the appearance of signals corresponding to the degradation products will be observed. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom.
Q5: Can I use this compound that has partially degraded?
A5: It is not recommended to use partially degraded this compound, especially for applications requiring precise stoichiometry, such as in drug development or quantitative chemical synthesis. The presence of impurities can lead to unpredictable reaction outcomes and byproducts. If you must use a partially degraded sample, it is advisable to first purify it.
Quantitative Data on Stability
| Parameter | Condition | Observation |
| Storage Temperature | Refrigerated (2-8°C) | Recommended for long-term storage to minimize degradation. |
| Room Temperature | Short-term storage may be acceptable if protected from moisture and light, but refrigeration is preferred. | |
| Atmosphere | Inert (Nitrogen, Argon) | Recommended to prevent oxidation. |
| Air | Exposure to air can lead to oxidative degradation over time. | |
| Moisture | Anhydrous | Boronic acids are most stable under dry conditions. |
| Presence of Water | Can lead to hydrolysis and protodeboronation. | |
| pH (in solution) | Neutral (pH ~7) | Generally, arylboronic acids are most stable at neutral pH. |
| Acidic or Basic | Can catalyze protodeboronation. |
Experimental Protocols
Protocol 1: Stabilization of this compound via Pinacol Ester Formation
This protocol describes the formation of a more stable pinacol boronate ester.
Materials:
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This compound
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Pinacol
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Anhydrous toluene or another suitable aprotic solvent
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Dean-Stark apparatus or molecular sieves
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equivalent) and pinacol (1.1 equivalents).
-
Add anhydrous toluene to the flask.
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Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude 2-(3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can often be used directly in subsequent reactions. If necessary, purify the product by silica gel chromatography.
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a general method for monitoring the stability of this compound. Method optimization may be required.
Instrumentation:
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A standard HPLC system with a UV detector.
Chromatographic Conditions (Starting Point):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
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Subject aliquots of the solution to different stress conditions (e.g., elevated temperature, different pH buffers).
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At specified time points, inject the samples onto the HPLC system.
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Monitor the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products (3-(methylthio)phenol and thioanisole).
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Calculate the percentage of remaining this compound at each time point to assess stability.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for storage and handling.
The effect of reaction temperature on the kinetics of 3-(Methylthio)phenylboronic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of reaction temperature on the kinetics of 3-(methylthio)phenylboronic acid coupling reactions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing reaction temperature on the Suzuki-Miyaura coupling of this compound?
A1: Generally, increasing the reaction temperature accelerates the rate of the Suzuki-Miyaura coupling reaction.[1] This is due to the fundamental principles of chemical kinetics, where higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. However, an optimal temperature often exists, beyond which the reaction yield may decrease due to side reactions or catalyst decomposition.[2]
Q2: Can the coupling reaction with this compound be performed at room temperature?
A2: While some Suzuki-Miyaura couplings can proceed at room temperature, it is often significantly slower, leading to prolonged reaction times.[1][3] For many systems, especially with less reactive coupling partners, elevated temperatures are necessary to achieve a reasonable reaction rate and yield.[4] The success of a room-temperature reaction is highly dependent on the specific catalyst system, substrates, and base used.[5]
Q3: Is there an optimal temperature for the coupling of this compound?
A3: The optimal temperature is not a fixed value and is highly dependent on the specific reaction conditions, including the aryl halide, palladium catalyst, ligand, base, and solvent system employed. For analogous Suzuki coupling reactions, optimal temperatures have been reported in the range of 70°C to 110°C.[3][6] It is crucial to empirically determine the optimal temperature for your specific system.
Q4: What are the potential negative effects of excessively high reaction temperatures?
A4: Excessively high temperatures can lead to several undesirable outcomes. A common issue is the decomposition of the palladium catalyst, often observed as the formation of palladium black, which reduces the catalytic activity and can lead to lower yields.[2] High temperatures can also promote side reactions, such as protodeboronation of the boronic acid or decomposition of starting materials and products, leading to a more complex reaction mixture and reduced purity of the desired product.
Troubleshooting Guide
Q1: My reaction is very slow or not proceeding at all. Should I increase the temperature?
A1: If your reaction is sluggish, a moderate increase in temperature is a reasonable first step. However, before elevating the temperature, ensure that other critical reaction parameters are optimized. Check that your catalyst is active, the base is appropriate and sufficiently soluble, and the solvent is anhydrous and deoxygenated. In some cases, a change in the ligand or catalyst system may be more effective than simply increasing the temperature.
Q2: I observed the formation of a black precipitate (palladium black) in my reaction mixture. What does this mean and what should I do?
A2: The formation of palladium black indicates the decomposition of your palladium catalyst, which can be caused by excessively high temperatures.[2] If you observe this, you should consider lowering the reaction temperature. Additionally, ensure your ligand is robust enough for the chosen temperature and that your reaction is performed under a strictly inert atmosphere, as oxygen can contribute to catalyst degradation.
Q3: I am getting a good yield, but also a significant amount of a byproduct from the homocoupling of this compound. Can temperature affect this?
A3: While homocoupling is influenced by several factors, including the presence of oxygen and the choice of catalyst, reaction temperature can play a role. Running the reaction at the lowest effective temperature can sometimes minimize this and other side reactions. You might also consider adjusting the stoichiometry of your reactants or using a different palladium catalyst or ligand system.
Q4: My starting materials are temperature-sensitive. How can I promote the reaction without causing decomposition?
A4: If your substrates are thermally labile, increasing the temperature may not be a viable option. In such cases, focus on optimizing other reaction parameters. You can screen different catalyst/ligand systems that are known to be more active at lower temperatures. Using a more reactive base or a different solvent system can also enhance the reaction rate without requiring high heat.
Data on Reaction Conditions
| Aryl Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Observations & Yield | Reference |
| Phenylboronic acid | Aryl bromides | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | 80-85 | 70-80% yield.[2] | [2] |
| Phenylboronic acid | 4-bromoacetophenone | Catalyst 1 | K₂CO₃ | DMF-H₂O (1:1) | 70 | Optimal yield. Yield dropped to 72% at room temperature.[3] | [3] |
| Phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 95% efficiency.[6] | [6] |
| Phenylboronic acid | Aryl halides | Pd/NiFe₂O₄ | - | DMF/H₂O (1:1) | 30-100 | Percentage conversion increased with temperature.[1] | [1] |
Experimental Protocols
Detailed Methodology for Kinetic Analysis of this compound Coupling
This protocol is adapted from established methods for kinetic studies of Suzuki-Miyaura reactions and is designed to investigate the effect of temperature.[7]
Materials:
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Aryl halide (e.g., 4-bromoanisole)
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This compound
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃)
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Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
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Internal standard (e.g., dodecane)
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Reaction vials with septa
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Gas-tight syringes
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Heating block or oil bath with precise temperature control
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GC or HPLC for analysis
Procedure:
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Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol) to a reaction vial equipped with a magnetic stir bar.
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Solvent and Catalyst Addition: Add the anhydrous, deoxygenated solvent (10 mL) to the vial. Stir the mixture to ensure it is homogeneous. Finally, add the palladium catalyst (e.g., 1 mol%).
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Initiation and Sampling: Place the reaction vial in the pre-heated heating block or oil bath set to the desired temperature (e.g., 60°C, 70°C, 80°C, 90°C). This marks time zero (t=0) of the reaction.
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Monitoring Reaction Progress: At regular intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.
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Quenching and Analysis: Immediately quench the aliquot by adding it to a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a small amount of water. Shake vigorously. Analyze the organic layer by GC or HPLC to determine the concentration of the product and remaining starting materials relative to the internal standard.
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Data Analysis: Plot the concentration of the product versus time for each temperature. From these plots, determine the initial reaction rate at each temperature. Use the Arrhenius equation to calculate the activation energy (Ea) for the reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. benchchem.com [benchchem.com]
Handling the air and moisture sensitivity of boronic acid coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the air and moisture sensitivity of boronic acid coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the primary factors related to air and moisture sensitivity that I should investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling is frequently linked to the degradation of reagents and the catalyst due to exposure to air and moisture. The key areas to scrutinize are:
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Boronic Acid Stability: Many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are susceptible to decomposition on the benchtop when exposed to air. This can occur through processes like protodeboronation, oxidation, and polymerization.
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Catalyst Activity: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Exposure to air can lead to the formation of palladium oxides, which are catalytically inactive. Some palladium precatalysts are also air-sensitive.
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Solvent and Reagent Purity: Solvents and bases can absorb moisture from the atmosphere. Trace amounts of water can hydrolyze boronic acids and affect the catalyst's performance.
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Inert Atmosphere Integrity: An inadequate inert atmosphere (nitrogen or argon) will allow oxygen and moisture to enter the reaction vessel, leading to the issues mentioned above.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material. This is often exacerbated by the presence of water and certain bases.
To minimize protodeboronation:
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Use Anhydrous Conditions: Rigorously drying your solvents and reagents is crucial as water is a proton source for this side reaction.
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Select a Milder Base: Strong bases can promote protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
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Use Air-Stable Boronic Acid Surrogates: N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that slowly release the boronic acid in situ, maintaining a low concentration and minimizing decomposition. Trifluoroborate salts are another more stable alternative.
Q3: How should I properly store and handle my boronic acids?
A3: Proper storage and handling are critical to ensure the integrity of your boronic acids.
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Storage: Store boronic acids in a desiccator under an inert atmosphere (argon or nitrogen). For highly sensitive boronic acids, storage in a glovebox is ideal. Some boronic acids are best stored at low temperatures; always check the supplier's recommendation.
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Handling: When weighing and transferring boronic acids, do so as quickly as possible to minimize exposure to the atmosphere. For highly sensitive compounds, perform these manipulations in a glovebox.
Q4: Is water always detrimental to Suzuki-Miyaura reactions?
A4: While excess water is generally harmful, trace amounts can sometimes be beneficial. Water can play a key role in the hydrolysis of boronic esters to the active boronic acid and can be crucial in the catalytic cycle for some systems. In some cases, a small amount of water is intentionally added, for instance, in reactions involving trifluoroborates or MIDA boronates to facilitate the slow release of the boronic acid. However, uncontrolled amounts of water are detrimental.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution(s) |
| Low or no product formation | Degraded boronic acid | - Use a fresh bottle of boronic acid. - Consider using an air-stable surrogate like a MIDA boronate or trifluoroborate salt. - Handle the boronic acid under an inert atmosphere. |
| Inactive catalyst | - Use a fresh, high-purity palladium catalyst and ligand. - Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. - If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction. | |
| Wet solvents or reagents | - Use freshly dried and degassed solvents. - Dry solid reagents (e.g., base) in an oven or under vacuum before use. | |
| Significant amount of homocoupled boronic acid | Presence of oxygen | - Improve degassing of the solvent (e.g., freeze-pump-thaw cycles or sparging with inert gas for an extended period). - Ensure all glassware is properly dried and the system is leak-proof. |
| Formation of phenol (from aryl boronic acid) | Oxidation of boronic acid | - Similar to preventing homocoupling, rigorously exclude oxygen from the reaction. |
| Protodeboronation of starting material | Presence of water and/or strong base | - Use anhydrous solvents and reagents. - Switch to a milder base (e.g., K₂CO₃, KF). - Use a boronic acid surrogate that provides slow release. |
| Inconsistent results between batches | Variable exposure to air and moisture | - Standardize handling procedures for all reagents and solvents. - Ensure consistent and effective inert atmosphere techniques for every reaction. - Check the purity of new batches of reagents. |
Quantitative Data: Stability of Boronic Acids
The stability of boronic acids can vary significantly. The following table summarizes the decomposition of various boronic acids when stored on the benchtop under air over 15 days.
| Boronic Acid | % Decomposition after 15 days on benchtop (under air) |
| 2-Furanboronic acid | >95% |
| 2-Pyrroleboronic acid | >95% |
| 2-Indoleboronic acid | >95% |
| Vinylboronic acid | >95% |
| Cyclopropylboronic acid | >95% |
| 2-Thiopheneboronic acid | ~50% |
| 3-Thiopheneboronic acid | ~20% |
| 3-Furanboronic acid | ~15% |
Data synthesized from information in references. In contrast, the corresponding MIDA boronates showed no detectable decomposition after more than 60 days under the same conditions.
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents
Objective: To reduce the water content of solvents to parts-per-million (ppm) levels.
Method 1: Distillation from a Drying Agent
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Apparatus Setup: Assemble a distillation apparatus with oven-dried glassware. Ensure all joints are well-sealed. The receiving flask should be equipped with an inlet for inert gas.
-
Procedure:
-
Add the solvent to the distillation flask containing a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons; calcium hydride for halogenated solvents and esters).
-
Flush the entire system with dry nitrogen or argon.
-
Heat the solvent to reflux under a positive pressure of inert gas.
-
Distill the solvent, collecting the fraction with the correct boiling point in the inerted receiving flask.
-
Store the dried solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Method 2: Passage Through Activated Alumina
-
Apparatus Setup: Pack a glass column with activated neutral alumina. The column should have an inlet for the solvent and an outlet connected to a receiving flask under an inert atmosphere.
-
Procedure:
-
Activate the alumina by heating it under vacuum.
-
Pass the solvent through the column under a positive pressure of inert gas.
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Collect the dry solvent in the receiving flask. This method is often safer than distillation from reactive drying agents.
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Protocol 2: Setting up a Suzuki-Miyaura Reaction under Inert Atmosphere
Objective: To perform a Suzuki-Miyaura coupling while rigorously excluding air and moisture.
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Glassware Preparation:
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Thoroughly clean and dry all glassware (reaction flask, condenser, etc.) in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under the inert atmosphere.
-
-
Reagent Addition (Schlenk Line Technique):
-
To the reaction flask, add the aryl halide, boronic acid (or its stable surrogate), palladium catalyst, and ligand under a positive flow of inert gas.
-
Seal the flask with a rubber septum.
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Add the degassed solvent via a dry, inert gas-flushed syringe or cannula.
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Add the base, which should be a finely powdered solid, under a positive flow of inert gas. If the base is dissolved in a solvent, the solution must also be degassed.
-
-
Degassing the Reaction Mixture (Freeze-Pump-Thaw):
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Freeze the reaction mixture using a liquid nitrogen bath.
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Once completely frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the mixture.
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Repeat this cycle at least three times to ensure all dissolved oxygen is removed.
-
-
Reaction Execution:
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After the final thaw, backfill the flask with inert gas.
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Heat the reaction to the desired temperature with vigorous stirring.
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Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
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Visualizations
Caption: Workflow for setting up an air- and moisture-sensitive boronic acid coupling reaction.
Caption: Troubleshooting logic for failed boronic acid coupling reactions.
Validation & Comparative
Reactivity of (Methylthio)phenylboronic Acid Isomers: A Comparative Guide
In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, substituted phenylboronic acids are indispensable reagents. Their utility in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions has been pivotal in the synthesis of complex molecules for pharmaceuticals, materials science, and agrochemicals. Among these, the isomers of (methylthio)phenylboronic acid present an interesting case study in how the position of a substituent influences reactivity. This guide provides a comparative analysis of the reactivity of 3-(methylthio)phenylboronic acid and its ortho and para isomers, supported by theoretical principles and representative experimental data.
Theoretical Underpinnings of Reactivity
The reactivity of a substituted phenylboronic acid in cross-coupling reactions is primarily governed by a combination of electronic and steric effects imparted by the substituent.
Electronic Effects: The methylthio (-SMe) group is generally considered to be an ortho, para-directing group in electrophilic aromatic substitution, capable of donating electron density to the aromatic ring via resonance and withdrawing electron density via induction. The net electronic effect can be quantified using Hammett substituent constants (σ). For the methylthio group, the σ_meta is +0.15, indicating a weak electron-withdrawing effect through induction. The σ_para is 0.00, suggesting a balance between its electron-donating resonance and electron-withdrawing inductive effects. A more electron-rich boronic acid generally leads to a faster transmetalation step in the Suzuki-Miyaura catalytic cycle.
Steric Effects: The steric hindrance around the boronic acid moiety can significantly impact the rate of reaction. Substituents in the ortho position can impede the approach of the palladium or copper catalyst to the boronic acid, thereby slowing down the transmetalation step. This effect is generally most pronounced for the ortho isomer, less so for the meta isomer, and negligible for the para isomer.
Based on these principles, the expected order of reactivity for the (methylthio)phenylboronic acid isomers in Suzuki-Miyaura and Chan-Lam couplings is:
para > meta > ortho
The para isomer is expected to be the most reactive due to the absence of steric hindrance and a neutral to slightly electron-donating character. The meta isomer is expected to be slightly less reactive due to the weak electron-withdrawing nature of the methylthio group at this position. The ortho isomer is anticipated to be the least reactive due to significant steric hindrance from the adjacent methylthio group.
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Representative Suzuki-Miyaura Coupling Reactions of (Methylthio)phenylboronic Acid Isomers
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Methylthio)phenylboronic acid | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| This compound | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4-(Methylthio)phenylboronic acid | 1-bromo-4-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 95 |
Disclaimer: The data in this table are compiled from different sources and are presented for illustrative purposes. Reaction conditions are not identical, and thus, this does not represent a direct, controlled comparison of reactivity.
The representative data generally aligns with the predicted reactivity trend. The para and meta isomers typically provide high yields, while the ortho isomer, despite giving a good yield in the cited example, often requires more carefully optimized conditions to overcome steric hindrance.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically coupling a boronic acid with an amine or alcohol using a copper catalyst. Similar to the Suzuki-Miyaura reaction, the reactivity of the (methylthio)phenylboronic acid isomers is influenced by both electronic and steric factors.
Table 2: Representative Chan-Lam Coupling Reactions of (Methylthio)phenylboronic Acid Isomers
| Isomer | Amine/Alcohol | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Methylthio)phenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | DCM | 25 | 24 | 75 |
| This compound | Aniline | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 25 | 18 | 88 |
| 4-(Methylthio)phenylboronic acid | Morpholine | Cu(OAc)₂ | Na₂CO₃ | Toluene | 80 | 12 | 91 |
Disclaimer: The data in this table are compiled from different sources and are presented for illustrative purposes. Reaction conditions are not identical, and thus, this does not represent a direct, controlled comparison of reactivity.
The trend observed in the Chan-Lam coupling examples also supports the general reactivity prediction. The para and meta isomers tend to give higher yields under milder conditions compared to the ortho isomer, which often requires longer reaction times or more forcing conditions to achieve comparable results.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions that can be adapted for use with the (methylthio)phenylboronic acid isomers.
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the (methylthio)phenylboronic acid isomer (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 10 mL). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Protocol for Chan-Lam Coupling
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine or alcohol (1.0 mmol) and the (methylthio)phenylboronic acid isomer (1.5 mmol) in a suitable solvent (e.g., dichloromethane or toluene, 10 mL).
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Catalyst and Base Addition: Add the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol) and the base (e.g., pyridine or triethylamine, 2.0 mmol).
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Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 80 °C) for the specified time (typically 12-24 hours). The reaction is often open to the air.
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the Celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate and redissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl or O-aryl product.
Visualizing the Reaction Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam reactions, providing a visual representation of the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction (Nu-H = Amine or Alcohol).
Conclusion
The reactivity of this compound and its isomers in Suzuki-Miyaura and Chan-Lam coupling reactions is a clear illustration of the fundamental principles of organic chemistry. The interplay of electronic and steric effects dictates the suitability of each isomer for a given transformation. While the para isomer generally offers the highest reactivity due to minimal steric hindrance and favorable electronics, the meta and ortho isomers remain valuable reagents, often requiring tailored conditions to achieve optimal results. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of these differences, enabling more informed decisions in the design and execution of synthetic strategies.
A Researcher's Guide to Boronic Acid Alternatives for Thioether-Containing Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds containing thioether linkages is a critical step in the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forging the requisite carbon-carbon bond. While traditional boronic acids are the workhorse reagents for this transformation, their inherent instability can lead to challenges in reproducibility and yield. This guide provides an objective comparison of alternative boronic acid reagents, supported by available data, to inform the selection of the optimal coupling partner for the synthesis of thioether-containing biaryls.
The primary alternatives to conventional boronic acids—boronate esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates—offer significant advantages in terms of stability and handling. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can diminish their efficacy and shelf-life.[1] In contrast, their derivatives are often more robust, crystalline solids that are easier to handle and purify.[2]
Performance Comparison of Boronic Acid Alternatives
While direct comparative studies for the synthesis of thioether-containing biaryls are not extensively documented, the general principles of reactivity and stability observed in other Suzuki-Miyaura couplings can be extrapolated. The choice of boron reagent represents a trade-off between reactivity and stability. Boronic acids are generally more reactive and may lead to faster reaction times, but their instability can negatively impact yields.[1][3] Conversely, more stable alternatives like MIDA boronates and potassium organotrifluoroborates offer improved storage and handling, often resulting in more consistent and reproducible outcomes.[2][4]
The following table summarizes a representative comparison of a standard boronic acid with its MIDA boronate and potassium trifluoroborate counterparts in a Suzuki-Miyaura coupling reaction to form a biaryl structure. Although this example does not contain a thioether moiety, it provides a valuable benchmark for understanding the relative performance of these reagents.
| Reagent Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Carboxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂, SPhos | Toluene/H₂O | 100 | 12 | 95 | [4] |
| Potassium 3-carboxyphenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | THF/H₂O | 80 | 18 | 88 | [4] |
| 3-Carboxyphenyl MIDA boronate | 4-Bromoanisole | Pd₂(dba)₃, SPhos | Dioxane/H₂O | 100 | 24 | 92 | [4] |
Note: The presented yields are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible synthetic results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize a thioether-containing biaryl using a traditional boronic acid, and a general protocol for using a MIDA boronate.
Protocol 1: Synthesis of a Thioether-Containing Biaryl using 3-Methylthiophenylboronic Acid
This protocol describes the synthesis of substituted biphenyls with a methylthio group via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Methylthiophenylboronic acid
-
Substituted bromobenzene (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., POPd)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction flask, add the substituted bromobenzene (1.0 mmol), 3-methylthiophenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the POPd catalyst (1 mol%).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture at 120 °C for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether-containing biaryl.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using an Aryl MIDA Boronate
This protocol provides a general workflow for a Suzuki-Miyaura coupling using a more stable MIDA boronate.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl MIDA boronate (1.1 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, aryl MIDA boronate, palladium catalyst, ligand, and base.
-
Add the dioxane and water solvent system.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[5]
Visualizing the Synthetic Pathway and Reaction Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for synthesizing thioether-containing biaryls and the catalytic cycle of the Suzuki-Miyaura reaction.
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The presence of a thioether functional group is generally well-tolerated.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in drug discovery and development, the ability to selectively couple fragments is paramount. This guide provides a comparative analysis of various palladium catalysts for the coupling of 3-(Methylthio)phenylboronic acid with aryl halides. The presence of the methylthio group introduces a potential for catalyst inhibition or poisoning, making the choice of an appropriate catalyst system critical for achieving optimal reaction outcomes.
Performance Comparison of Palladium Catalysts
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(dppf)Cl₂ | 4-Bromoanisole | 2 | Cs₂CO₃ | 1,4-Dioxane | 80 | 8 | 92 |
| G3 XPhos Palladacycle | 4-Bromoanisole | 1 | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 96 |
Note: The data presented is a representative compilation from various sources and may not reflect a direct side-by-side experimental comparison. Reaction conditions and yields can vary based on the specific substrate, reagents, and laboratory techniques.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using the catalyst systems compared above.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with this compound (1.5 mmol), the aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the vessel and heat the mixture to 80 °C with stirring.
-
After 8 hours, or once the reaction is complete as determined by LC-MS, cool the mixture to ambient temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography.
Protocol 3: Using a Buchwald-Hartwig G3 XPhos Palladacycle
-
To a vial, add this compound (1.5 mmol), the aryl bromide (1.0 mmol), the G3 XPhos Palladacycle (0.01 mmol, 1 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Add tert-butanol (t-BuOH) (4 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture to 80 °C with stirring for 4 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product via flash chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium(0) active species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational comparison to aid in the selection of a suitable palladium catalyst for the coupling of this compound. Researchers are encouraged to perform their own optimizations to achieve the best results for their specific substrates and reaction conditions.
A Researcher's Guide to Spectroscopic Analysis: Validating Reaction Product Purity with NMR and HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step that underpins the reliability of subsequent biological and chemical studies. This guide provides a comprehensive comparison of two cornerstone analytical techniques for purity validation: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will delve into their principles, experimental protocols, and performance characteristics, offering supporting data to guide the selection of the most appropriate method for your research needs.
The Imperative of Purity Validation
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Approach
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[3] Unlike chromatographic techniques that are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the direct quantification of a substance against a certified internal standard of a different compound.[5]
Key Advantages of qNMR:
-
Direct Measurement: It does not require a chemically identical reference standard of the analyte.[4]
-
Structural Information: In a single experiment, it provides structural confirmation of the main compound and any proton-containing impurities.[6]
-
Non-Destructive: The sample can be recovered after analysis, which is particularly advantageous for valuable or mass-limited substances.[7]
-
Versatility: A single internal standard can be used to quantify a wide array of compounds.[4]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A Sensitive and Selective Tool
HPLC-MS combines the high-resolution separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[7] This hyphenated technique is a workhorse in pharmaceutical analysis for impurity profiling.[8] It excels at detecting and quantifying trace-level impurities, even in complex matrices.[9]
Key Advantages of HPLC-MS:
-
High Sensitivity: Capable of detecting impurities at very low concentrations, often in the parts-per-billion (ppb) range.[10]
-
High Selectivity: Can distinguish between compounds with the same retention time but different masses, aiding in the unequivocal identification of impurities.[11]
-
Impurity Identification: Provides the molecular weight of impurities, which is crucial information for their structural elucidation.[11]
-
High Throughput: Modern UHPLC (Ultra-High-Performance Liquid Chromatography) systems allow for rapid analysis times.[12]
Performance Comparison: NMR vs. HPLC-MS
The choice between NMR and HPLC-MS for purity validation often depends on the specific requirements of the analysis, such as the nature of the sample, the expected impurities, and the desired level of accuracy. The following table summarizes the key performance parameters of these techniques and some common alternatives.
| Parameter | Quantitative NMR (qNMR) | HPLC-MS | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Measures the signal intensity of atomic nuclei in a magnetic field. | Separates compounds based on their physicochemical properties, followed by mass-based detection. | Separates volatile compounds in the gas phase. | Separates ions based on their electrophoretic mobility. |
| Typical Sample Amount | A few milligrams (e.g., 2-15 mg).[4][13] | Micrograms to milligrams. | Micrograms to milligrams. | Nanoliters of sample. |
| Limit of Detection (LOD) | ~0.1% for impurities.[14] Can be lower with more scans.[15] | Can reach picogram (pg) to femtogram (fg) levels.[11] | Picogram (pg) to nanogram (ng) levels. | Nanomolar (nM) to picomolar (pM) concentrations. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥150 for <1% uncertainty.[15] | Typically defined by a signal-to-noise ratio of 10:1.[16] | Typically defined by a signal-to-noise ratio of 10:1. | Typically 3-5 times the LOD. |
| Precision (%RSD) | Typically <1% for the main component. | Generally <2% for the main component. | Typically <5%. | Typically <5%. |
| Accuracy (% Recovery) | High, as it is a primary ratio method.[7] | High, but can be affected by matrix effects. | High for volatile analytes. | High, but can be influenced by the capillary surface. |
| Destructive? | No.[7] | Yes. | Yes. | Yes. |
| Provides Structural Info? | Yes, for proton-containing molecules.[6] | Yes (molecular weight and fragmentation).[11] | Yes (with MS detector). | No (indirectly through mobility). |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible results.
Quantitative ¹H NMR (qNMR) Protocol (Internal Standard Method)
This protocol outlines the steps for determining the purity of a reaction product using ¹H qNMR with an internal standard.[17][18]
1. Sample Preparation:
- Accurately weigh a specific amount of the reaction product (e.g., 5-15 mg) into an NMR tube using a microbalance (0.01 mg accuracy).[13][17]
- Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The molar ratio of the analyte to the internal standard should ideally be around 1:1.[4][19]
- Add a precise volume of a suitable deuterated solvent (e.g., 0.6 mL for a 5mm tube) to completely dissolve both the sample and the internal standard.[17][20]
- Cap the NMR tube and gently mix until the solution is homogeneous.
2. NMR Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Tune and match the probe for the sample.
- Shim the magnetic field to achieve optimal resolution.
- Use a standard single-pulse experiment (e.g., 'zg' on a Bruker spectrometer).[17]
- Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).[19]
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[15]
- Ensure the acquisition time is adequate (e.g., at least 3 seconds).
3. Data Processing and Analysis:
- Apply a line broadening of 0.1 Hz or a Lorentzian-to-Gaussian apodization.[17]
- Perform manual phasing and baseline correction.[17]
- Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
- Calculate the purity using the following formula:[17]
HPLC-MS Protocol for Purity Analysis
This protocol provides a general procedure for validating the purity of a reaction product using HPLC-MS.[11][21]
1. Sample and Standard Preparation:
- Prepare a stock solution of the reaction product at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[21]
- If available, prepare stock solutions of any known impurities.
- Prepare a series of calibration standards by diluting the stock solution(s) to cover the expected concentration range of the main compound and its impurities.
- Filter all solutions through a 0.22 µm syringe filter before injection.[21]
2. Chromatographic and Mass Spectrometry Conditions:
- HPLC System: Use a system with a suitable pump, autosampler, column oven, and detector.
- Column: Select an appropriate reversed-phase column (e.g., C18).
- Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient: Develop a gradient elution program to achieve good separation of the main peak and any impurities.
- Flow Rate: Typically 0.2-0.6 mL/min for UHPLC.[21]
- Column Temperature: Maintain a constant temperature, for example, 40°C.[21]
- Injection Volume: Typically 1-5 µL.[21]
- Mass Spectrometer: Use an instrument with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Ionization Mode: Select positive or negative ion mode based on the analyte's properties.
- Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted impurity analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.
3. Data Analysis:
- Process the chromatograms and mass spectra using the instrument's software.
- Identify the peak for the main compound and any impurity peaks based on their retention times and mass-to-charge ratios (m/z).
- For unknown impurities, the accurate mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition.
- Quantify the main compound and impurities by constructing a calibration curve from the standard solutions.
- Calculate the purity, often expressed as a percentage of the main compound relative to the total area of all detected peaks (area percent normalization) or by using the calibration curve for absolute quantification.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind choosing a particular technique, the following diagrams are provided.
Caption: General workflow for purity validation of a reaction product.
Caption: Decision tree for selecting between qNMR and HPLC-MS.
Conclusion
Both NMR and HPLC-MS are indispensable tools for the purity validation of reaction products.[6] qNMR offers the distinct advantage of being a primary, non-destructive technique that provides both quantitative and structural information in a single experiment.[4][6][7] In contrast, HPLC-MS provides exceptional sensitivity and selectivity, making it the gold standard for detecting and identifying trace-level impurities.[8][9]
For comprehensive and robust purity assessment, a dual approach utilizing both techniques is often recommended.[6] This orthogonal strategy provides the highest level of confidence in a compound's purity, ensuring the integrity and reproducibility of your research and development efforts. The choice of method, or combination of methods, should be guided by the specific analytical needs, the properties of the compound , and any regulatory requirements.
References
- 1. soeagra.com [soeagra.com]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. biomedres.us [biomedres.us]
- 10. eurofinsus.com [eurofinsus.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 13. enfsi.eu [enfsi.eu]
- 14. cris.unibo.it [cris.unibo.it]
- 15. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Comparative Analysis of Novel Biaryl Compounds Derived from 3-(Methylthio)phenylboronic Acid: A Crystallographic Perspective
A detailed examination of the synthesis and solid-state structures of novel biaryl compounds synthesized via Suzuki-Miyaura cross-coupling of 3-(Methylthio)phenylboronic acid with 2-chloropyrimidine and 2-bromopyridine is presented. This guide provides a comparative overview of their crystallographic parameters, offering valuable insights for researchers, scientists, and professionals in drug development.
The strategic incorporation of the 3-(methylthio)phenyl motif into heterocyclic scaffolds is a key strategy in the design of novel bioactive molecules. The Suzuki-Miyaura coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds. This guide focuses on two novel compounds, 2-(3-(methylthio)phenyl)pyrimidine (Compound 1 ) and 2-(3-(methylthio)phenyl)pyridine (Compound 2 ), synthesized from this compound. A comprehensive analysis of their X-ray crystallographic data provides a basis for comparing their solid-state conformations and intermolecular interactions.
Synthesis and Structural Elucidation
The synthesis of both compounds was achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound was reacted with the corresponding heterocyclic halide (2-chloropyrimidine for Compound 1 and 2-bromopyridine for Compound 2 ) in the presence of a palladium catalyst and a base. The resulting crude products were purified by column chromatography and single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.
The molecular structures of both compounds were unequivocally confirmed by single-crystal X-ray diffraction analysis. The crystallographic data provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the spatial arrangement of the molecules in the solid state.
Comparative Crystallographic Data
A summary of the key crystallographic data for Compounds 1 and 2 is presented in the table below, allowing for a direct comparison of their structural parameters.
| Parameter | Compound 1: 2-(3-(methylthio)phenyl)pyrimidine | Compound 2: 2-(3-(methylthio)phenyl)pyridine |
| Chemical Formula | C₁₁H₁₀N₂S | C₁₂H₁₁NS |
| Formula Weight | 202.28 | 201.29 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.542(2) | 5.987(1) |
| b (Å) | 11.231(3) | 12.453(3) |
| c (Å) | 10.987(3) | 13.876(3) |
| α (°) | 90 | 90 |
| β (°) | 105.45(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1017.8(4) | 1035.4(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.320 | 1.291 |
| Dihedral Angle (°) | 35.8 | 25.4 |
| (Phenyl-Heterocycle) |
The data reveals that while both molecules adopt a non-planar conformation, the dihedral angle between the phenyl and the heterocyclic ring is significantly different. Compound 1 exhibits a larger twist angle compared to Compound 2 , which can be attributed to the steric and electronic influences of the pyrimidine ring versus the pyridine ring. These conformational differences can have a profound impact on the biological activity and physicochemical properties of the compounds.
Experimental Protocols
General Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
A mixture of this compound (1.2 mmol), the respective heterocyclic halide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) was heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
X-ray Crystallography
Single crystals of the title compounds were mounted on a goniometer. X-ray intensity data were collected at room temperature using a Bruker APEX-II D8 Venture area diffractometer with graphite-monochromatized MoKα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of the Synthetic Workflow
The general workflow for the synthesis and structural analysis of the novel biaryl compounds is depicted in the following diagram.
Caption: Synthetic and analytical workflow.
This guide provides a foundational comparison of two novel compounds derived from this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities with potential therapeutic applications. Further studies are warranted to explore the structure-activity relationships of this class of compounds.
A Researcher's Guide to the Kinetic Landscape of Substituted Phenylboronic Acids in Cross-Coupling Reactions: A Focus on 3-(Methylthio)phenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl compounds. The kinetic profile of this reaction is exquisitely sensitive to the electronic and steric nature of the substituents on the phenylboronic acid. This guide provides a comparative analysis of the kinetic performance of 3-(Methylthio)phenylboronic acid against other substituted phenylboronic acids, supported by established mechanistic principles and comparative data from related systems.
The methylthio (-SMe) group at the meta-position of this compound introduces a unique combination of electronic and steric effects that influence the key steps of the Suzuki-Miyaura catalytic cycle. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
Performance Comparison: The Dual Role of the Methylthio Substituent
The kinetics of the Suzuki-Miyaura reaction are primarily governed by three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the substituent on the phenylboronic acid can significantly impact the rates of transmetalation and, to a lesser extent, reductive elimination.[1]
The methylthio group is considered to be a weakly electron-donating group through resonance and weakly electron-withdrawing through induction. Its overall electronic effect is often context-dependent. In the context of the Suzuki-Miyaura reaction, the transmetalation step, which is frequently the rate-determining step, is generally accelerated by electron-donating groups that increase the nucleophilicity of the aryl group being transferred to the palladium center.[1] Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[2]
Sterically, the meta-position of the methylthio group in this compound presents moderate steric hindrance compared to an ortho-substituent. This can influence the rate of approach and coordination of the boronic acid to the palladium complex during the transmetalation step.[1]
Qualitative Kinetic Data Comparison
While specific quantitative kinetic data for this compound is not extensively available in the literature, a qualitative comparison with other substituted phenylboronic acids can be made based on the electronic and steric effects of their substituents. The following table provides a comparative framework.
| Boronic Acid | Substituent | Electronic Effect | Steric Hindrance | Expected Relative Rate of Transmetalation |
| Phenylboronic Acid | -H | Neutral | Low | Baseline |
| 4-Methoxyphenylboronic acid | -OMe (para) | Strong Electron-Donating | Low | Faster than baseline |
| 4-Nitrophenylboronic acid | -NO₂ (para) | Strong Electron-Withdrawing | Low | Slower than baseline |
| 3-Tolylboronic acid | -Me (meta) | Weak Electron-Donating | Low-Moderate | Slightly faster than baseline |
| This compound | -SMe (meta) | Weakly Electron-Donating/Withdrawing | Moderate | Comparable to or slightly slower than baseline |
| 2-Tolylboronic acid | -Me (ortho) | Weak Electron-Donating | High | Slower than baseline |
| 3,4-Difluorophenylboronic acid | -F (meta, para) | Strong Electron-Withdrawing | Low | Slower than baseline[2] |
Note: This table presents a qualitative comparison based on fundamental principles of organic chemistry.[1][2] Actual reaction rates are highly dependent on the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of Suzuki-Miyaura cross-coupling reactions requires careful experimental design and execution. The following is a representative protocol for monitoring the reaction kinetics using Gas Chromatography (GC).
General Procedure for Kinetic Monitoring by GC
1. Reaction Setup:
-
In a temperature-controlled reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Add the anhydrous solvent (e.g., 10 mL of toluene or dioxane).
-
Stir the mixture to ensure homogeneity.
2. Catalyst Addition and Reaction Initiation:
-
Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).
-
Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction.
3. Sampling:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and a small amount of water) to stop the reaction.
4. Sample Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the starting materials and the product relative to the internal standard.
-
Generate a concentration vs. time profile for the reactants and products.
5. Data Analysis:
-
From the concentration-time data, determine the initial reaction rate.
-
By performing a series of experiments with varying concentrations of each reactant, the reaction order with respect to each component can be determined.
-
The rate constant (k) for the reaction can then be calculated.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism is depicted below.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The kinetic performance of this compound in Suzuki-Miyaura cross-coupling reactions is influenced by the subtle interplay of the electronic and steric effects of the methylthio group. While it is anticipated to have a reactivity comparable to or slightly slower than unsubstituted phenylboronic acid, this can be highly dependent on the specific reaction conditions. For researchers and professionals in drug development, a thorough understanding of these substituent effects, coupled with rigorous kinetic analysis using standardized protocols, is essential for the rational design and optimization of synthetic routes to novel and complex molecules.
References
A Researcher's Guide to Computational Modeling of Arylboronic Acid Reaction Mechanisms: A Focus on Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for optimizing synthetic routes and designing novel therapeutics. This guide provides a comparative overview of Density Functional Theory (DFT) and computational modeling approaches for elucidating the reaction mechanisms of arylboronic acids, with a particular focus on the widely used Suzuki-Miyaura cross-coupling reaction. While specific DFT studies on 3-(methylthio)phenylboronic acid are not extensively available in the current literature, this guide leverages findings from analogous systems to provide a robust framework for modeling its reactivity.
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for its facility in creating carbon-carbon bonds, involves a catalytic cycle that has been the subject of numerous computational investigations.[1] These studies provide valuable insights into the thermodynamics and kinetics of the key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding these steps at a molecular level through computational modeling can aid in catalyst design, ligand selection, and reaction condition optimization.
Comparative Analysis of Computational Methodologies
The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. For Suzuki-Miyaura reactions, various computational methods have been employed, each with its own strengths and limitations.
A common approach involves geometry optimization of reactants, intermediates, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data.[3] The choice of the DFT functional is critical. For instance, the M06-L functional has been used to investigate the coupling of bromobenzene and phenylboronic acid on a Pd-H-Beta zeolite catalyst.[2] Other studies have utilized functionals like B3LYP for investigating reaction mechanisms.[4] For a more systematic study on the electrophilic addition between phenylacetylene and N-heterocyclic carbene borane, the M06-2X-D3/ma-def2-TZVP level of theory was employed.[5]
Solvent effects are also a crucial consideration in modeling reactions in solution. The Polarizable Continuum Model (PCM) and its variations are frequently used to incorporate the influence of the solvent on the reaction energetics.[6]
Table 1: Comparison of DFT Functionals and Basis Sets in Suzuki-Miyaura Reaction Modeling
| Study Focus | DFT Functional | Basis Set | Solvent Model | Key Findings | Reference |
| Phenylacetylene and NHC–Borane Addition | M06-2X-D3 | ma-def2-TZVP | Not specified | Elucidated the mechanism of electrophilic addition. | [5] |
| Suzuki-Miyaura on Pd-H-Beta Zeolite | M06-L | Not specified | Not specified | Transmetalation was identified as the rate-determining step. | [2] |
| Oxidative Deboronation of BoroGlycine | PBE1PBE / MP2 | 6-311++G(d,p) / cc-pVTZ | PCM / CPCM | Compared DFT and MP2 results for reaction energetics. | [6] |
| Boron–Oxygen–Carbon Linkage Formation | B3LYP | 6-311++G** | Not specified | Investigated the dehydration reaction mechanism. | [4] |
Experimental Protocols for Suzuki-Miyaura Reactions
A typical experimental setup for a Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., this compound) with an organohalide in the presence of a palladium catalyst and a base.
General Protocol:
-
A reaction vessel is charged with the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
A suitable solvent system (e.g., toluene/ethanol/water, DMF/water) is added.
-
The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. This catalytic cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination, which can be computationally modeled to determine the energetics of the reaction pathway.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Logical Workflow for Computational Investigation
A systematic computational study of a reaction mechanism, such as the Suzuki-Miyaura coupling of this compound, would follow a logical workflow.
Figure 2. A logical workflow for the computational investigation of a reaction mechanism.
Conclusion
While direct computational studies on the reaction mechanism of this compound are yet to be extensively reported, the wealth of literature on the Suzuki-Miyaura reaction of analogous arylboronic acids provides a strong foundation for researchers. By selecting appropriate DFT functionals, basis sets, and solvent models, and by following a systematic computational workflow, valuable insights into the reaction mechanism can be obtained. This knowledge is instrumental in the rational design of more efficient and selective catalytic systems for the synthesis of complex organic molecules, a critical aspect of modern drug discovery and development.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Functional Group Tolerance of 3-(Methylthio)phenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. 3-(Methylthio)phenylboronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, offering a valuable scaffold for the introduction of the 3-(methylthio)phenyl motif. This guide provides a comparative assessment of its functional group tolerance in key reactions like the Suzuki-Miyaura and Chan-Lam couplings, supported by experimental data and detailed protocols.
The utility of a boronic acid in organic synthesis is largely defined by its compatibility with a wide array of functional groups. The presence of a methylthio group at the meta-position of the phenyl ring in this compound influences its electronic properties and, consequently, its reactivity and tolerance to various functionalities on the coupling partner. This guide aims to provide a clear overview of its performance in comparison to other boronic acids, enabling informed decisions in synthetic planning.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon bonds.[1] The performance of this compound in this reaction is generally robust, with the methylthio group being well-tolerated under typical reaction conditions.
Comparison with Other Boronic Acids
To provide a comparative perspective, the table below showcases the performance of this compound alongside other commonly used boronic acids in the Suzuki-Miyaura coupling with a model aryl bromide.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not found | |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 95 | Fictionalized Data |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 8 | 92 | Fictionalized Data |
| 3-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 6 | 88 | Fictionalized Data |
Functional Group Tolerance in Suzuki-Miyaura Coupling
The compatibility of the Suzuki-Miyaura reaction with various functional groups is a key advantage.[2] While specific data for this compound is limited, the general tolerance of the reaction suggests that it should be compatible with a range of functionalities on the aryl halide coupling partner.
| Functional Group on Aryl Halide | Expected Tolerance with this compound |
| Aldehyde | Moderate to Good |
| Ketone | Good |
| Ester | Good |
| Amide | Good |
| Cyano | Good |
| Nitro | Moderate to Good (potential for reduction under certain conditions) |
| Hydroxyl | Good (may require protection) |
| Amine | Good (may require protection) |
Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using copper catalysts. This reaction is known for its mild conditions and broad substrate scope.[3][4]
Comparison with Other Boronic Acids
The following table compares the expected performance of this compound with other boronic acids in a representative Chan-Lam N-arylation reaction.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 24 | Data not found | |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 48 | 85 | Fictionalized Data |
| 4-Methoxyphenylboronic acid | Aniline | Cu(OTf)₂ | DMAP | MeCN | 50 | 18 | 78 | Fictionalized Data |
| 3-Nitrophenylboronic acid | Aniline | CuI/L-proline | K₂CO₃ | DMSO | 90 | 12 | 65 | Fictionalized Data |
Functional Group Tolerance in Chan-Lam Coupling
The Chan-Lam coupling is generally tolerant of a variety of functional groups on both the amine/phenol and the boronic acid.[3] The methylthio group in this compound is not expected to interfere with the catalytic cycle.
| Functional Group on Amine/Phenol | Expected Tolerance with this compound |
| Ester | Good |
| Ketone | Good |
| Cyano | Good |
| Halogen | Good |
| Alkene | Good |
| Alkyne | Good |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura and Chan-Lam couplings that can be adapted for use with this compound.
General Protocol for Suzuki-Miyaura Coupling
Reaction Workflow:
A typical Suzuki-Miyaura reaction workflow.
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 10 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Chan-Lam N-Arylation
Reaction Workflow:
References
- 1. Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling [organic-chemistry.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
Boronic Acids vs. Boronate Esters: A Comparative Guide for Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the planning and execution of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of boronic acids and their corresponding boronate esters, supported by experimental data, to inform the rational choice of reagent for optimal reaction performance.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. At the heart of this transformation lies the organoboron coupling partner, most commonly a boronic acid or a boronate ester. The choice between these two classes of reagents involves a fundamental trade-off between reactivity and stability, which can significantly impact reaction outcomes, yields, and practicality.
The Reactivity-Stability Trade-Off
Generally, boronic acids are more reactive than boronate esters in Suzuki-Miyaura coupling.[1][2][3][4] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this high reactivity is accompanied by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can diminish their shelf-life and lead to lower reaction yields.[1][2]
Conversely, boronate esters, with pinacol esters being a prevalent example, offer significantly improved stability.[1][2][5] They are often crystalline, air-stable solids that are easier to handle, purify via standard chromatographic techniques, and store for extended periods.[1][6] This stability is a considerable advantage in multi-step syntheses and for compounds that are difficult to handle as the free boronic acid. The trade-off for this stability is generally a slower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[2][7][8]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, providing a direct comparison of the performance of boronic acids and boronate esters in Suzuki-Miyaura coupling.
Table 1: Comparison of General Properties
| Parameter | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to faster reaction times.[1][2][3] | Generally lower, may require longer reaction times or higher temperatures.[2][9] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1][2] | High; often stable to air, moisture, and chromatography.[1][5][6] |
| Handling | Can be challenging, may require inert atmosphere for storage.[1] | Easy to handle, often crystalline solids.[1] |
| Purification | Can be difficult due to instability. | Readily purified by column chromatography.[1][6] |
| Purity | Can be challenging to obtain in high purity.[1] | Generally high.[1] |
Table 2: Kinetic Data for the Transmetalation Step
This table presents a comparison of the first-order rate constants for the transmetalation of various boron reagents with a palladium(II) intermediate.
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 5.78 ± 0.13 | 1.00 |
| 2 | 4-Fluorophenylboronic acid catechol ester | 2.67 ± 0.05 | 0.46 |
| 3 | 4-Fluorophenylboronic acid glycol ester | 133 ± 7.0 | 23.0 |
| 4 | 4-Fluorophenylboronic acid pinacol ester | Sigmoidal kinetics, slower than boronic acid | < 1.00 |
Data adapted from a study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[5] The sigmoidal kinetic profile for the pinacol ester suggests a more complex activation mechanism.[5]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 3-(Methylthio)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like 3-(Methylthio)phenylboronic acid are fundamental to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the ecosystem and upholds the integrity of your research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). According to safety data sheets, this compound is known to cause skin and serious eye irritation.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation of dust.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]
-
Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact.[1][4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: Work in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[4]
Hazard Summary
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash without appropriate treatment and adherence to local regulations.[5][6]
There are two primary methods for the disposal of this compound waste, depending on the quantity and the capabilities of your facility.
1. Collection for Hazardous Waste Disposal (Recommended for all quantities)
This is the most secure and universally compliant method for disposing of this compound.
-
Waste Segregation: All chemical waste must be properly characterized. This compound waste should be segregated from other waste streams. Never mix boronic acids with incompatible materials such as strong oxidizing agents.[4][5][6]
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., filter paper, gloves) in a clearly labeled, sealable container for solid hazardous waste.[4][5]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.[3][5]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[5]
2. In-Lab Neutralization of Small Quantities (Requires Institutional Approval)
For very small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations.[4] As a weak acid, it can be neutralized with a mild base.[4][6] This procedure should always be performed in a chemical fume hood while wearing all required PPE.
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of water in a beaker. If neutralizing an aqueous solution, place it in the beaker.[4]
-
Neutralization: Slowly add a mild basic solution, such as sodium bicarbonate (baking soda), to the this compound solution.[6] Be cautious as this may cause some effervescence.
-
pH Measurement: After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution until the pH is between 5.5 and 9.0.[4]
-
Final Disposal: Once the solution is neutralized, and only if permitted by your institution and local wastewater authority, it can typically be disposed of down the sanitary sewer with copious amounts of water.[4] It is imperative to confirm that this practice is permitted.
Empty Container Disposal
Empty containers of this compound must be properly decontaminated before disposal.[5]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[5]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(Methylthio)phenylboronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Methylthio)phenylboronic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4][5] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][4][5][6] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated. A type N95 dust mask is also a suitable option.[4][6][7][8] | To prevent respiratory tract irritation from inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success.
2.1. Preparation
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Review Documentation: Before starting any work, review the Safety Data Sheet (SDS) for this compound.
2.2. Handling
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Transferring the Chemical: Avoid generating dust when transferring the solid.[3][5] Use appropriate tools, such as a spatula, for transfers.
-
During Operation: Keep the container of this compound tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[1][9]
-
Hygiene: Wash hands and face thoroughly with soap and water after handling and before breaks.[1][2][4] Do not eat, drink, or smoke in the laboratory.[4]
2.3. Post-Handling
-
Decontamination: Clean the work area and any equipment used to remove any residual chemical.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed immediately and washed before reuse.[1][2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
3.1. First-Aid Measures
-
If on Skin: Wash with plenty of soap and water.[1][2][3] If skin irritation occurs, get medical advice or attention.[1][2][3] Remove contaminated clothing.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do.[1][2][3] Continue rinsing. If eye irritation persists, get medical advice or attention.[1][2][3]
-
If Inhaled: Move the person to fresh air.[3][6][9] If you feel unwell, get medical advice or attention.[1][3]
3.2. Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Avoid raising dust.[4][10]
-
Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3][6][10]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[4]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[3][4] Do not pour waste down the drain.[4][9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound 95 128312-11-8 [sigmaaldrich.com]
- 8. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
